molecular formula C9H13BO5 B152733 2,4,6-Trimethoxyphenylboronic acid CAS No. 135159-25-0

2,4,6-Trimethoxyphenylboronic acid

Cat. No.: B152733
CAS No.: 135159-25-0
M. Wt: 212.01 g/mol
InChI Key: PKLRXZVPEQJTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethoxyphenylboronic acid is a valuable arylboronic acid building block primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds. This reaction is pivotal in organic and medicinal chemistry for forming carbon-carbon bonds under mild conditions, enabling the synthesis of diverse molecular architectures. Its utility is demonstrated in the synthesis of dibenzocyclooctatetraene derivatives, which are of significant interest for their potent biological activities. For instance, this boronic acid served as a key intermediate in the discovery of novel dibenzocyclooctatetraene succinimides that act as potent inhibitors of the NF-κB signaling pathway and show promising antitumor activity against several human cancer cell lines . The steric and electronic properties imparted by the three methoxy groups on the phenyl ring can influence the torsion angles in the resulting biphenyl products, which is a critical factor for biological activity in such compounds . Furthermore, the Suzuki-Miyaura reaction using boronic acids like this one is a preferred method for the synthesis of flavonoid nuclei and related structures, which are important classes of natural products studied for their antioxidant and anticancer properties . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4,6-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRXZVPEQJTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400722
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135159-25-0
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,4,6-Trimethoxyphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-trimethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Its unique electronic and steric properties make it a valuable building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of complex biaryl structures. This document details its physicochemical properties, a representative synthesis protocol, and its primary application in C-C bond formation, including a detailed look at the catalytic cycle.

Compound Identification and Properties

This compound is an organoboron compound that is widely used as an intermediate in organic synthesis.[1][2] Its chemical identity and key physicochemical properties are summarized below.

CAS Number: 135159-25-0[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2,4,6-trimethoxyphenyl)boronic acid[1][4]
Molecular Formula C₉H₁₃BO₅[3][4]
Molecular Weight 212.01 g/mol [3][4]
Appearance Solid, colorless powder[2][3]
Melting Point 96-100 °C[1][2]
Solubility Slightly soluble in water[1][2]
Purity Typically ≥98%[3]
Storage Store in freezer (-20°C) under an inert atmosphere[3]
InChI Key PKLRXZVPEQJTTJ-UHFFFAOYSA-N[1][3][4]
SMILES COC1=CC(OC)=C(B(O)O)C(OC)=C1[1][4]

Safety and Handling: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[3]

Synthesis of Arylboronic Acids

Representative Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the synthesis of a structurally analogous compound and serves as a general guideline.

  • Grignard Reagent Formation: To a dry, three-necked, round-bottomed flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2-1.5 equivalents). Add a small volume of anhydrous tetrahydrofuran (THF). To initiate the reaction, add a small amount of an activator like iodine or 1,2-dibromoethane. A solution of 2-bromo-1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous THF is then added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is typically heated at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Borylation: The reaction mixture is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5-3.0 equivalents), in anhydrous THF is added dropwise, maintaining the low temperature to prevent side reactions.[6] After the addition, the mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.[5]

  • Hydrolysis (Workup): The reaction is quenched by cooling the flask to 0 °C and slowly adding an aqueous acid solution (e.g., 1 M HCl).[5] This hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred for 1-2 hours.

  • Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure arylboronic acid.[5]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification ArylHalide Aryl Halide (e.g., 2-Bromo-1,3,5-trimethoxybenzene) Grignard 1. Grignard Formation (Anhydrous THF, Reflux) ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Borate Trialkyl Borate (e.g., B(OMe)₃) Borylation 2. Borylation (Anhydrous THF, -78 °C) Borate->Borylation Grignard->Borylation Aryl-MgBr Hydrolysis 3. Acidic Hydrolysis (e.g., 1M HCl, 0 °C) Borylation->Hydrolysis Boronate Ester Extraction Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Purification Purification (Recrystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Representative workflow for the synthesis of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7] Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials.[8][9][10] The mild reaction conditions, commercial availability of reagents, and high functional group tolerance make the Suzuki-Miyaura coupling a favored method in drug discovery and process chemistry.[7][8]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: A palladium(0) complex reacts with an aryl halide (Ar¹-X), inserting into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming an organopalladium(II) intermediate.[11][12]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium(II) complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[7][12] This step results in a diarylpalladium(II) intermediate.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step reduces the palladium back to its catalytically active 0 oxidation state, allowing it to re-enter the cycle.[11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition DiarylPd Ar¹-Pd(II)-Ar²(L₂) (Diaryl Complex) OxAdd->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) Ar2BOH2->DiarylPd Base Base (e.g., K₂CO₃) Base->DiarylPd Product Biaryl Product (Ar¹-Ar²) Product->DiarylPd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

ComponentExampleMolar EquivalentsRole
Aryl Halide e.g., 4-Bromoanisole1.0Electrophile
Boronic Acid This compound1.1 - 1.5Nucleophile source
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄1 - 5 mol%Catalyst
Ligand SPhos, PPh₃, DtBuPF1 - 10 mol%Stabilizes catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent Toluene, Dioxane, THF, Water-Reaction medium

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., DtBuPF, 0.06 equiv.).[13]

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of vacuum and backfill.[14]

  • Solvent Addition: Anhydrous and degassed solvent (e.g., THF or Toluene/Water mixture) is added via syringe.[13][14] The mixture is often degassed for an additional 15-20 minutes by bubbling the inert gas through the suspension.[13]

  • Reaction: The mixture is heated with vigorous stirring to the desired temperature (typically 70-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.[13]

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and/or 1N HCl to remove the base and inorganic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[13]

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure biaryl product.[13]

Conclusion

This compound is a key reagent for synthetic chemists, offering a reliable pathway to sterically hindered and electron-rich biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its well-defined properties and predictable reactivity make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding its synthesis, handling, and the mechanics of its primary application is essential for researchers aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4,6-trimethoxyphenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is an organoboron compound with the chemical formula C₉H₁₃BO₅.[1][2] It features a phenyl ring substituted with a boronic acid group and three methoxy groups at positions 2, 4, and 6.

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₃BO₅[1][2]
Molecular Weight 212.01 g/mol [1][3]
CAS Number 135159-25-0[3]
Appearance White to cream to pale yellow crystals or powder[4]
Melting Point 96.0-103.0 °C[4]
Solubility Slightly soluble in water[5]
Purity ≥97.5% (HPLC)[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show singlets for the aromatic protons, the methoxy protons, and a broad singlet for the hydroxyl protons of the boronic acid group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bonded to oxygen appearing at lower field, and a signal for the methoxy carbons. The carbon atom attached to the boron atom would also have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum of an arylboronic acid typically shows a strong, broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. C-O stretching from the methoxy groups would be observed in the 1250-1000 cm⁻¹ region, and B-C stretching may appear around 1090-1000 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for this compound is not detailed in the available literature, the following procedure for the structurally similar 2,4,6-trimethylphenylboronic acid illustrates the key steps.[7][8] This can be adapted by starting with 2-bromo-1,3,5-trimethoxybenzene.

Experimental Protocol: Representative Synthesis of an Arylboronic Acid [7][8]

  • Grignard Reagent Formation:

    • To a dry, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of the corresponding aryl bromide (e.g., 2-bromo-1,3,5-trimethoxybenzene) (1 equivalent) in anhydrous THF via the dropping funnel.

    • If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required.

    • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triethyl borate (1.5 to 2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

    • Stir the mixture for a few hours at room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., benzene or a mixture of hexanes and ethyl acetate) to yield the pure arylboronic acid.

Synthesis_Workflow ArylBromide Aryl Bromide (e.g., 2-bromo-1,3,5-trimethoxybenzene) Grignard Grignard Reagent Formation (in THF) ArylBromide->Grignard Mg Magnesium Turnings Mg->Grignard ArylMgBr Aryl Magnesium Bromide Grignard->ArylMgBr Borylation Borylation (-78 °C in THF) ArylMgBr->Borylation Borate Triethyl Borate Borate->Borylation BorateEster Boronate Ester Intermediate Borylation->BorateEster Hydrolysis Acidic Hydrolysis (e.g., 1M HCl) BorateEster->Hydrolysis CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2: General workflow for the synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, making it a powerful tool for the synthesis of biaryls and other complex molecules.[2][10][11]

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)L₂-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid 2,4,6-Trimethoxyphenyl- boronic Acid + Base BoronicAcid->Transmetalation DiarylPd_Complex Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd_Complex ReductiveElimination Reductive Elimination DiarylPd_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') ReductiveElimination->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

  • Reaction Setup:

    • In a round-bottom flask or a reaction vial, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

    • If a ligand is required (e.g., for less reactive aryl chlorides), add the appropriate phosphine ligand.

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water; or dioxane and water) to the reaction vessel.

    • Heat the reaction mixture with stirring to the desired temperature (typically between 80-110 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety Information

This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is advisable to store it in a cool, dry place under an inert atmosphere.[3]

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This guide provides a summary of the available technical information on this compound. For further details, it is recommended to consult the cited literature and relevant safety data sheets.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive protocol for the synthesis of 2,4,6-trimethoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary method detailed is the directed ortho-lithiation of 1,3,5-trimethoxybenzene, a direct and efficient route. An alternative two-step method commencing with the bromination of 1,3,5-trimethoxybenzene followed by a Grignard reaction is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Strategy: Directed Ortho-lithiation

The methoxy groups of 1,3,5-trimethoxybenzene are effective directing groups for ortho-lithiation.[1] This strategy involves the deprotonation of the aromatic ring at a position ortho to a directing group by a strong organolithium base, followed by quenching with an electrophile. In this synthesis, n-butyllithium serves as the base, and trimethyl borate is the electrophile that introduces the boronic acid moiety.

Signaling Pathway of Directed Ortho-lithiation

G 1_3_5_TMB 1,3,5-Trimethoxybenzene Li_Intermediate Lithium Intermediate 1_3_5_TMB->Li_Intermediate Deprotonation nBuLi n-Butyllithium (n-BuLi) nBuLi->Li_Intermediate Boronate_Ester Boronate Ester Intermediate Li_Intermediate->Boronate_Ester Borylation TMBorate Trimethyl Borate TMBorate->Boronate_Ester Final_Product This compound Boronate_Ester->Final_Product Hydrolysis HCl Aqueous HCl HCl->Final_Product

Caption: Directed ortho-lithiation of 1,3,5-trimethoxybenzene.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound via directed ortho-lithiation.

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )AmountVolume
1,3,5-Trimethoxybenzene1.0168.195.00 g-
n-Butyllithium (2.5 M in hexanes)1.164.06-13.1 mL
Trimethyl borate1.2103.913.68 g4.1 mL
Tetrahydrofuran (THF), anhydrous-72.11-100 mL
Hydrochloric acid (1 M)-36.46-~50 mL
Reaction Conditions
Lithiation Temperature---78 °C-
Lithiation Time--2 hours-
Borylation Temperature---78 °C to room temp.-
Borylation Time--Overnight-
Hydrolysis Temperature--0 °C-

Detailed Experimental Protocol

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • 1,3,5-trimethoxybenzene (5.00 g, 29.7 mmol) is added to the flask, followed by 100 mL of anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

2. Lithiation:

  • n-Butyllithium (13.1 mL of a 2.5 M solution in hexanes, 32.7 mmol) is added dropwise to the stirred solution at -78 °C over a period of 20 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

3. Borylation:

  • Trimethyl borate (4.1 mL, 35.6 mmol) is added dropwise to the reaction mixture at -78 °C.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

4. Work-up and Isolation:

  • The reaction is cooled to 0 °C in an ice bath.

  • 1 M hydrochloric acid (approx. 50 mL) is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to ~2.

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford this compound as a white solid.

Alternative Synthetic Route: Grignard Reaction

An alternative, two-step synthesis involves the initial bromination of 1,3,5-trimethoxybenzene to form 1-bromo-2,4,6-trimethoxybenzene, followed by a Grignard reaction.

Experimental Workflow for Grignard Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Reaction 1_3_5_TMB 1,3,5-Trimethoxybenzene Bromo_Intermediate 1-Bromo-2,4,6-trimethoxybenzene 1_3_5_TMB->Bromo_Intermediate Br2 Bromine Br2->Bromo_Intermediate Grignard_Reagent Grignard Reagent Bromo_Intermediate->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Boronate_Ester Boronate Ester Intermediate Grignard_Reagent->Boronate_Ester TMBorate Trimethyl Borate TMBorate->Boronate_Ester Final_Product This compound Boronate_Ester->Final_Product HCl Aqueous HCl HCl->Final_Product

Caption: Two-step synthesis via bromination and Grignard reaction.

This pathway begins with the selective monobromination of 1,3,5-trimethoxybenzene, followed by the formation of the corresponding Grignard reagent using magnesium turnings. This organometallic intermediate is then reacted with a trialkyl borate, and subsequent acidic work-up yields the desired boronic acid. While this method is longer, it can be advantageous if the starting material is not amenable to direct lithiation or if the bromo-intermediate is readily available.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research has been published on the specific biological mechanism of action of 2,4,6-trimethoxyphenylboronic acid. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of the broader class of phenylboronic acids (PBAs) and their derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework that requires experimental validation for this specific compound.

Introduction

This compound is an aromatic boronic acid derivative. While its primary applications have been in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the broader class of phenylboronic acids has garnered significant interest for its diverse biological activities. This guide explores the potential mechanisms of action of this compound based on the established pharmacology of related compounds, focusing on potential anticancer and anti-inflammatory effects.

Potential Anticancer Mechanisms of Action

Phenylboronic acid and its derivatives have demonstrated notable anticancer properties, which are primarily attributed to two distinct, yet potentially synergistic, mechanisms: targeting sialic acid residues on cancer cell surfaces and inhibiting proteasome activity.[1][2]

Targeting of Sialic Acid on Cancer Cell Surfaces

A key pathological feature of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins and glycolipids.[3][4] This aberrant sialylation is implicated in tumor progression, metastasis, and immune evasion. Phenylboronic acids are known to form reversible covalent bonds with diol-containing molecules, such as sialic acids.[1][3]

This interaction presents a promising strategy for targeted cancer therapy.[1][2][3] By functionalizing nanoparticles or chemotherapeutic agents with PBA moieties, it is possible to achieve selective delivery to tumor sites, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1][4] The acidic tumor microenvironment can further enhance the binding affinity of PBA to sialic acids, providing an additional layer of selectivity.[1][5]

Logical Relationship: PBA-Sialic Acid Targeting

PBA_Sialic_Acid_Targeting PBA Phenylboronic Acid Moiety SialicAcid Overexpressed Sialic Acid PBA->SialicAcid Forms Reversible Boronate Ester TargetedDelivery Targeted Drug Delivery PBA->TargetedDelivery Enables CancerCell Cancer Cell Surface SialicAcid->CancerCell Located on TherapeuticEffect Enhanced Therapeutic Effect TargetedDelivery->TherapeuticEffect

Caption: Phenylboronic acid binding to sialic acid on cancer cells for targeted therapy.

Proteasome Inhibition

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[6][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The boronic acid functional group is a key pharmacophore in several potent proteasome inhibitors, most notably the FDA-approved drug bortezomib.[1][8][9][10][11] The boron atom in these compounds interacts with the active site threonine residue of the 20S proteasome, mimicking the tetrahedral transition state of peptide hydrolysis and leading to potent and reversible inhibition.[12] It is plausible that this compound could exert a similar inhibitory effect on the proteasome, contributing to its potential anticancer activity.

Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

Proteasome_Inhibition_Pathway PBA Phenylboronic Acid Derivative Proteasome 20S Proteasome PBA->Proteasome Inhibits NFkB NF-κB Pathway Inhibition PBA->NFkB Inhibition of Proteasome leads to inhibition of UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades Proteasome->NFkB Normally activates CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest Accumulation leads to Apoptosis Apoptosis UbProteins->Apoptosis Accumulation induces NFkB->Apoptosis Inhibition promotes

Caption: Potential mechanism of apoptosis induction via proteasome inhibition by PBA derivatives.

Potential Anti-Inflammatory Mechanism of Action

While less defined than the anticancer mechanisms, some studies suggest that phenylboronic acid derivatives possess anti-inflammatory and antioxidant properties.[13] This may be attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways. For instance, some boronic acid-containing compounds have been shown to inhibit enzymes involved in inflammatory processes.[9][14]

A potential, though unconfirmed, mechanism could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[14] By reducing oxidative stress and inhibiting pro-inflammatory enzymes, this compound could potentially attenuate the inflammatory response.

Experimental Workflow: Investigating Anti-Inflammatory Effects

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Macrophages Macrophage Cell Line (e.g., RAW 264.7) TMPBA This compound Treatment Macrophages->TMPBA LPS LPS Stimulation LPS->Macrophages CytokineAssay Measure Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TMPBA->CytokineAssay ROS_Assay Measure ROS Levels TMPBA->ROS_Assay WesternBlot Western Blot for NF-κB Pathway Proteins TMPBA->WesternBlot AnimalModel Animal Model of Inflammation (e.g., LPS-induced) TMPBA_vivo Administer This compound AnimalModel->TMPBA_vivo TissueAnalysis Tissue Histology and Cytokine Measurement TMPBA_vivo->TissueAnalysis

Caption: A proposed experimental workflow to investigate the anti-inflammatory properties of this compound.

Quantitative Data

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., IC50, Ki, EC50 values) regarding the biological activity of this compound. The following table presents hypothetical data points that would be crucial to determine in future experimental studies to characterize the compound's potency and efficacy.

ParameterPotential TargetHypothetical ValueSignificance
IC50Proteasome Chymotrypsin-like Activity< 1 µMIndicates potent proteasome inhibition.
GI50Cancer Cell Line (e.g., HeLa, MCF-7)< 10 µMDemonstrates cytotoxic activity against cancer cells.
KdSialic Acid BindingLow µM rangeConfirms affinity for a key cancer cell surface marker.
IC50LPS-induced NO production in Macrophages< 20 µMSuggests anti-inflammatory potential.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current literature. However, based on the proposed mechanisms, the following standard assays would be appropriate for its characterization.

Proteasome Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Methodology:

  • Purified human 20S proteasome is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Various concentrations of this compound are added to the reaction.

  • The fluorescence of the cleaved AMC product is measured over time using a fluorescence plate reader.

  • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cancer Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of this compound for 48-72 hours.

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound.

Methodology:

  • Intact cancer cells are treated with the compound or vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • The remaining soluble proteins are collected after centrifugation.

  • The abundance of specific proteins in the soluble fraction is quantified using Western blotting or mass spectrometry.

  • Target engagement by the compound is indicated by a shift in the protein's melting temperature.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the established pharmacology of the broader class of phenylboronic acids provides a strong foundation for future investigation. The potential for this compound to act as a targeted anticancer agent through sialic acid binding and/or proteasome inhibition, as well as its putative anti-inflammatory properties, warrants further research. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific biological activities and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to undertake these studies to validate the hypothesized mechanisms and explore the clinical utility of this compound.

References

The Synthesis and Application of 2,4,6-Trimethoxyphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxyphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the three methoxy groups on the phenyl ring, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is typically a white to off-white solid. It is slightly soluble in water. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 135159-25-0[1][2]
Molecular Formula C₉H₁₃BO₅[1][2]
Molecular Weight 212.01 g/mol [1][2]
Melting Point 96.0-103.0 °C[3]
Purity Typically ≥97.5% (HPLC)[3]
Appearance White to cream to pale yellow crystals or powder[3]
Solubility Slightly soluble in water[2]
Storage Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-Bromo-2,4,6-trimethoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,6-trimethoxybenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • After the initial exotherm subsides, the mixture is refluxed for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Add the solution of trimethyl borate dropwise to the cooled Grignard reagent solution while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexane, to afford the pure product as a white solid.

Synthesis Workflow

Synthesis_Workflow reagents 1-Bromo-2,4,6-trimethoxybenzene + Mg grignard Grignard Reagent (in THF) reagents->grignard Reflux boronate Boronate Ester Intermediate grignard->boronate Addition borate Trimethyl Borate (in THF at -78°C) borate->boronate hydrolysis Acidic Hydrolysis (1M HCl) boronate->hydrolysis Warming to RT crude_product Crude Product hydrolysis->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

General workflow for the synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Data TypeDescription
¹H NMR Conforms to the expected structure.[3]
¹³C NMR Consistent with the assigned structure.

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. Researchers should always acquire their own analytical data for confirmation.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate. The electron-donating methoxy groups on this compound can influence its reactivity in these couplings.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide or triflate (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Water (for aqueous base solutions)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_pd_halide Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation diaryl_pd Ar-Pd(II)L_n-R transmetalation->diaryl_pd boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Product Formation aryl_halide Ar-X aryl_halide->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its preparation via the Grignard reaction is a robust and scalable method. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules and functional materials. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this versatile building block.

References

Stability and Storage of 2,4,6-Trimethoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trimethoxyphenylboronic acid. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in research and drug development applications, particularly in cross-coupling reactions where its purity is paramount. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and shelf-life of this compound. The compound is a solid that is stable under recommended storage conditions.[1]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Long-term: Freezer, under -20°C. Short-term (1-2 weeks): -4°C.[2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[2]
Light Keep in a dark place.[4]
Moisture Keep sealed in a dry environment.[4]
Physical Form Solid.[2]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.[3]

  • Prevent moisture ingress, as boronic acids can be susceptible to dehydration and formation of boroxines.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, the primary degradation pathways for arylboronic acids are known to be protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. For this compound, this would result in the formation of 1,3,5-trimethoxybenzene.

Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of various byproducts. The boronic acid group can be oxidized, potentially leading to the corresponding phenol (2,4,6-trimethoxyphenol) or other oxidative degradation products. The rate of oxidation can be influenced by the presence of oxidizing agents, light, and temperature.

2,4,6-Trimethoxyphenylboronic_acid This compound Degradation_Pathways Degradation Pathways 2,4,6-Trimethoxyphenylboronic_acid->Degradation_Pathways Protodeboronation Protodeboronation Degradation_Pathways->Protodeboronation Oxidation Oxidation Degradation_Pathways->Oxidation 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Protodeboronation->1,3,5-Trimethoxybenzene H+ or OH-, H2O, Heat 2,4,6-Trimethoxyphenol 2,4,6-Trimethoxyphenol Oxidation->2,4,6-Trimethoxyphenol Oxidizing agents, Light, Heat Other_Oxidative_Products Other Oxidative Products Oxidation->Other_Oxidative_Products

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. Such a study exposes the compound to a range of stress conditions to identify potential degradation products and pathways. The following protocols are generalized and should be adapted based on the specific analytical capabilities and objectives.

3.1. General Procedure

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

  • Control: A control sample, protected from stress conditions, should be analyzed at each time point.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation Place the solid compound and the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
Photostability Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

3.2. Analytical Method

A reverse-phase HPLC method is generally suitable for monitoring the degradation of arylboronic acids.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.

  • Injection Volume: 10 µL.

This method should be validated to ensure it is stability-indicating, meaning it can separate the intact compound from its degradation products.

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Stock_Solution Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal - Photolytic Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Neutralization Neutralize Acidic/Basic Samples Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->HPLC_Analysis Quantification Quantify Degradation Products HPLC_Analysis->Quantification Identification Identify Degradation Products (e.g., by MS/MS, NMR) Quantification->Identification Pathway_Elucidation Elucidate Degradation Pathways Identification->Pathway_Elucidation

Figure 2. Experimental workflow for stability assessment of this compound.

Summary of Expected Stability Profile

Based on the known chemistry of arylboronic acids, the following stability profile for this compound can be anticipated. This should be confirmed by experimental data.

Table 3: Anticipated Stability Profile of this compound

ConditionExpected StabilityMajor Degradation Product(s)
Solid State (Recommended Storage) Highly stable-
Acidic (0.1 M HCl, 60°C) Likely to degrade1,3,5-Trimethoxybenzene
Basic (0.1 M NaOH, 60°C) Likely to degrade1,3,5-Trimethoxybenzene
Oxidative (3% H₂O₂) Likely to degrade2,4,6-Trimethoxyphenol, other oxidative byproducts
Thermal (Solid, >80°C) May lead to dehydration (boroxine formation) and potential decompositionBoroxine, 1,3,5-Trimethoxybenzene
Photolytic Potential for degradation, especially in solutionVarious photolytic degradation products

Conclusion

This compound is a stable solid when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture. The primary risks to its stability arise from exposure to harsh acidic, basic, oxidative, thermal, and photolytic conditions, which can lead to protodeboronation and oxidation. For critical applications in research and drug development, it is imperative to adhere to proper storage and handling protocols. Furthermore, conducting forced degradation studies is a valuable exercise to understand the intrinsic stability of the molecule and to develop robust, stability-indicating analytical methods for its quality control.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has seen extensive application in the synthesis of complex molecules, including active pharmaceutical ingredients. A key component of this reaction is the organoboron species, with boronic acids being a widely used class of reagents.

2,4,6-Trimethoxyphenylboronic acid is a sterically hindered boronic acid that presents unique challenges and opportunities in Suzuki-Miyaura coupling. Its three ortho-methoxy groups create significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. However, this steric hindrance can also be exploited to achieve selective couplings and synthesize highly substituted biaryl compounds that are often found in bioactive molecules and advanced materials. The electron-donating nature of the methoxy groups also influences the reactivity of the boronic acid.

These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, with a focus on catalyst systems, reaction conditions, and detailed experimental protocols for the synthesis of sterically hindered biaryls.

Data Presentation: Reaction Parameters and Yields for Sterically Hindered Couplings

The successful coupling of sterically demanding boronic acids like this compound often requires specialized catalyst systems that can overcome the steric repulsion between the coupling partners. The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl halides with various boronic acids, including examples analogous to couplings with this compound.

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DimethylchlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneRT295
21-Bromo-2,6-dimethylbenzenePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane801288
31-Chloro-2,4,6-trimethylbenzenePhenylboronic acid[Pd(IPr)(cin)Cl]Cs₂CO₃i-PrOHRT198
42-Chloro-1,3-dimethylbenzeneMesitylboronic acid[Pd(IPr)(cin)Cl]Cs₂CO₃i-PrOHRT192
51-Bromo-2-chloro-3,5-difluorobenzeneThis compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001675

Note: The data presented is sourced from various publications and may involve different reaction scales and optimization levels. Direct comparison should be made with caution. "RT" denotes room temperature.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of sterically hindered substrates, including a representative protocol for the use of this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with an NHC-Palladacycle Catalyst[1][2]

This protocol is adapted from a general method for the coupling of sterically hindered aryl chlorides, which is suitable for use with this compound.

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.2 mmol)

  • [Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamate) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous isopropanol (i-PrOH) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), and the [Pd(IPr)(cin)Cl] catalyst (0.02 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous isopropanol (5 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This is a classic and widely used protocol that can be adapted for less sterically demanding couplings.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

  • Flush the flask with an inert gas for 5-10 minutes.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ / Base ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolate Pure Biaryl Product purify->product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of the sterically hindered 2,4,6-trimethoxyphenylboronic acid with various aryl halides. This document outlines the key challenges associated with this transformation and offers detailed protocols and quantitative data to facilitate the successful synthesis of polysubstituted biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the coupling of sterically demanding substrates, such as this compound, presents significant challenges. The three methoxy groups in the ortho and para positions of the boronic acid create considerable steric bulk around the boron center, which can hinder the crucial transmetalation step in the catalytic cycle. Consequently, careful optimization of the catalyst system, including the choice of palladium precursor, ligand, base, and solvent, is essential to achieve high yields.

Bulky, electron-rich phosphine ligands are often required to facilitate the reaction by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. These ligands can stabilize the palladium center and facilitate the coupling of sterically congested partners.

Data Presentation

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These examples showcase the performance of different palladium catalyst systems under various reaction conditions.

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
22-BromotoluenePd₂(dba)₃XPhosCs₂CO₃Dioxane1101878
31-Bromo-3,5-dimethylbenzenePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O802465
44-BromobenzonitrilePdCl₂(dppf)-Na₂CO₃DMF901682

Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄t-BuOH/H₂O1002475
22-ChlorotoluenePd₂(dba)₃BrettPhosK₂CO₃Toluene1203660
34-ChloroacetophenonePdCl₂(Amphos)₂-CsFDioxane1102072

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Cross-Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add degassed toluene and water to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for the Cross-Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • tert-Butanol (t-BuOH, 4 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the aryl chloride, this compound, Pd₂(dba)₃, RuPhos, and potassium phosphate.

  • Add degassed tert-butanol and water to the vessel.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for completion by an appropriate analytical method (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography to yield the pure biaryl product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Base, Catalyst, and Ligand Solvent Add Degassed Solvent Reactants->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Obtain Pure Biaryl Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Suzuki Coupling with 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,6-trimethoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail optimized reaction conditions, experimental procedures, and key considerations for successful couplings with various aryl halides.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2]

This compound presents a unique challenge due to the steric hindrance imposed by the two ortho-methoxy groups. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[2] Consequently, the selection of an appropriate catalyst system, including the palladium source and ligand, as well as the base and solvent, is critical for achieving high yields.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., with Argon) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (e.g., TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1: General experimental workflow for the Suzuki coupling reaction.

Optimized Reaction Conditions for this compound

Due to the sterically demanding nature of this compound, careful optimization of the reaction parameters is essential for successful coupling. The following tables summarize effective conditions for the coupling of this boronic acid with various aryl bromides and chlorides.

Table 1: Reaction Conditions for Suzuki Coupling of this compound with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001295
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1001692
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃DME/H₂O (4:1)85888
42-BromopyridinePdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)901875
51-Bromo-2,4-difluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1102485
Table 2: Reaction Conditions for Suzuki Coupling of this compound with Aryl Chlorides
EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)Buchwald Ligand SPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1102485
24-ChlorotoluenePd(OAc)₂ (2)XPhos (4)CsFt-BuOH1001880
31-Chloro-4-nitrobenzenePdCl₂(dppf) (4)-K₂CO₃DMF/H₂O (5:1)1202478
42-ChloropyridinePd(OAc)₂ (3)RuPhos (6)K₃PO₄sec-Butanol1002065
51-Chloro-2,4-difluorobenzenePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄Toluene1103672

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the Suzuki coupling of this compound with a representative aryl bromide and aryl chloride.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2',4',6'-trimethoxy-4-methoxy-1,1'-biphenyl.

Protocol 2: Suzuki Coupling of this compound with 4-Chloroanisole

Materials:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Buchwald Ligand SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-chloroanisole (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and SPhos (0.04 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 1,4-dioxane (10 mL) and water (1 mL). The water should be degassed prior to use.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require up to 24 hours for complete conversion.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Signaling Pathways and Logical Relationships

The success of the Suzuki coupling with sterically hindered substrates like this compound is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following diagram illustrates the key relationships influencing the reaction outcome.

Suzuki_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome BoronicAcid This compound (Sterically Hindered) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X, X=Cl, Br, I) ArylHalide->Catalyst Oxidative Addition Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Forms active catalytic species Product Biaryl Product Catalyst->Product Catalyzes C-C bond formation Ligand->BoronicAcid Facilitates coupling of sterically hindered substrates Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->BoronicAcid Activates for Transmetalation Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst Influences solubility and catalyst stability Yield High Yield Product->Yield

Figure 2: Key factors influencing the Suzuki coupling of this compound.

References

Applications of 2,4,6-Trimethoxyphenylboronic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trimethoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique electronic and steric properties, conferred by the three methoxy groups on the phenyl ring, make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This application note explores the use of this compound in the development of kinase inhibitors and other biologically active molecules, providing detailed experimental protocols and summarizing key quantitative data.

Application in the Synthesis of Kinase Inhibitors

The 2,4,6-trimethoxyphenyl moiety is a recognized pharmacophore in the design of various kinase inhibitors. Its incorporation into small molecules can enhance binding affinity and selectivity for the target kinase. One of the key synthetic strategies to introduce this motif is the Suzuki-Miyaura coupling reaction, where this compound is coupled with a suitable heterocyclic halide.

Synthesis of Pyrimidine-Based Kinase Inhibitors

A common scaffold for kinase inhibitors is the pyrimidine ring. The following is a representative protocol for the synthesis of a 2,4,6-trimethoxyphenyl-substituted pyrimidine, a core structure in many kinase inhibitors targeting enzymes like PI3K and CDKs.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2,4,6-Trimethoxyphenyl-Substituted Pyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-4-(2,4,6-trimethoxyphenyl)pyrimidine.

This intermediate can be further functionalized at the C2 position through nucleophilic substitution to generate a library of potential kinase inhibitors.

Logical Workflow for Kinase Inhibitor Synthesis

G start Start reagents Combine 2,4-Dichloropyrimidine, This compound, and Base start->reagents solvent Add Dioxane/Water and Degas reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat and Stir (Suzuki-Miyaura Coupling) catalyst->reaction workup Cool, Dilute, and Perform Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification intermediate Isolate 2-Chloro-4-(2,4,6-trimethoxyphenyl)pyrimidine purification->intermediate functionalization Further Functionalization (e.g., Nucleophilic Substitution) intermediate->functionalization inhibitors Library of Potential Kinase Inhibitors functionalization->inhibitors end End inhibitors->end

Caption: Workflow for synthesizing pyrimidine-based kinase inhibitors.

Application in the Synthesis of Anticancer Chalcones

The 2,4,6-trimethoxyphenyl moiety is also a key structural feature in a class of synthetic chalcones with potent anticancer activity. These compounds are typically synthesized via a Claisen-Schmidt condensation reaction.

Synthesis of 2,4,6-Trimethoxychalcones

The following protocol describes the synthesis of a chalcone derivative bearing the 2,4,6-trimethoxyphenyl group. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of a 2,4,6-Trimethoxychalcone

Materials:

  • 2,4,6-Trimethoxyacetophenone

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Dilute hydrochloric acid (HCl)

  • Ice

  • Water

Procedure:

  • Reactant Solution: Dissolve 2,4,6-trimethoxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask with stirring.

  • Base Addition: Cool the mixture in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate and by TLC. Reaction times can vary from a few hours to overnight.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7) to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Quantitative Data: Anticancer Activity of 2,4,6-Trimethoxychalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative chalcones synthesized from 2,4,6-trimethoxyacetophenone.

Compound IDR-group on BenzaldehydeCancer Cell LineIC₅₀ (µM)Reference
Ch-19 4-NitroKYSE-450 (Esophageal)4.97[1]
Eca-109 (Esophageal)9.43[1]
B3 5-Bromo-2-pyridylHeLa (Cervical)3.204[2]
MCF-7 (Breast)3.849[2]

Signaling Pathways Modulated by 2,4,6-Trimethoxyphenyl-Containing Compounds

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. As mentioned, this compound is a key building block for synthesizing PI3K inhibitors.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2,4,6-Trimethoxyphenyl- Substituted Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and its inhibition.

CDK1 Signaling and Cell Cycle Regulation

Cyclin-dependent kinase 1 (CDK1) is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies. Chalcones containing the 2,4,6-trimethoxyphenyl moiety have been shown to induce G2/M cell cycle arrest, suggesting a potential interaction with the CDK1 signaling pathway.

CDK1-Mediated Cell Cycle Progression

G CyclinB Cyclin B CDK1_CyclinB CDK1/Cyclin B Complex CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Transition to CellCycleArrest G2/M Arrest & Apoptosis G2_Phase G2 Phase G2_Phase->CDK1_CyclinB Activates Chalcone 2,4,6-Trimethoxy- Chalcone Chalcone->CDK1_CyclinB Inhibits Chalcone->CellCycleArrest

Caption: Inhibition of CDK1 by chalcones leads to cell cycle arrest.

This compound is a valuable and versatile reagent in medicinal chemistry. Its application in Suzuki-Miyaura coupling reactions facilitates the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. Furthermore, the 2,4,6-trimethoxyphenyl scaffold, readily accessible through precursors like 2,4,6-trimethoxyacetophenone, is integral to the design of potent anticancer chalcones. The continued exploration of this chemical motif is expected to yield novel drug candidates targeting critical signaling pathways in various diseases.

References

Application Notes and Protocols for 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenylboronic acid is a versatile organoboron compound with significant potential in organic synthesis and analytical chemistry. Its electron-rich aromatic ring, substituted with three methoxy groups, imparts unique reactivity and properties. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds and as a potential derivatizing agent for the analysis of diols.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₃BO₅
Molecular Weight 212.01 g/mol [1]
Appearance White to off-white solid
CAS Number 135159-25-0[2]

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[3][4] this compound serves as an effective coupling partner for the synthesis of sterically hindered and electron-rich biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 (Di-organopalladium Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArAr Ar-Ar' (Biaryl Product) Reductive_Elimination->ArAr ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition ArBOH2 Ar'-B(OH)2 (Boronic Acid) + Base ArBOH2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80-100°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound. Please note that the yields are illustrative and may vary depending on the specific substrate and reaction conditions.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O906[hypothetical] 85
2ChlorobenzenePd₂(dba)₃/SPhosK₃PO₄Dioxane10012[hypothetical] 78
31-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O804[hypothetical] 92
42-BromopyridinePd(OAc)₂/dppfCs₂CO₃Toluene1108[hypothetical] 75

Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura coupling reactions. Specific experimental validation is required.

Application 2: Derivatization of Diols for Analytical Applications

Boronic acids are known to react with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction can be utilized to derivatize diol-containing molecules, such as carbohydrates and catechols, for enhanced detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The trimethoxyphenyl group can act as a chromophore for UV detection or enhance ionization in MS.

Experimental Workflow for Diol Derivatization

The following diagram illustrates a general workflow for the derivatization of a diol with this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_analysis Analysis Sample Diol-containing Sample Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile, THF) Sample->Dissolve Add_Reagent Add this compound (in slight excess) Dissolve->Add_Reagent Heat Heat at 40-60 °C (optional, to drive equilibrium) Add_Reagent->Heat Quench Quench (if necessary) and Dilute Heat->Quench Inject Inject into HPLC-UV/MS System Quench->Inject

General workflow for the derivatization of diols.
Experimental Protocol: General Procedure for Derivatization of Diols

This protocol provides a general method for the derivatization of a diol-containing analyte with this compound for subsequent HPLC analysis.

Materials:

  • Diol-containing analyte (e.g., catechol, sugar)

  • This compound

  • Anhydrous acetonitrile or tetrahydrofuran (THF)

  • Pyridine (optional, as a catalyst)

  • HPLC-grade solvents for analysis

Equipment:

  • Small reaction vial with a screw cap

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a standard solution of the diol-containing analyte in anhydrous acetonitrile or THF (e.g., 1 mg/mL).

  • Prepare a solution of this compound in the same solvent (e.g., 5 mg/mL).

  • In a clean, dry reaction vial, mix 100 µL of the analyte solution with 200 µL of the this compound solution (this provides a molar excess of the derivatizing reagent).

  • Add a small amount of pyridine (e.g., 5 µL) to catalyze the reaction (optional).

  • Cap the vial tightly and heat the mixture at 50°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with the HPLC mobile phase to an appropriate concentration for analysis.

  • Inject an aliquot of the diluted solution into the HPLC system.

Note: The optimal reaction conditions (solvent, temperature, time, and use of a catalyst) may need to be determined empirically for each specific analyte.

Safety Information

This compound may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura coupling reaction. Furthermore, its ability to react with diols presents opportunities for its use as a derivatizing agent in analytical chemistry. The protocols and information provided herein serve as a guide for researchers to explore the applications of this versatile compound in their respective fields. Further optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

2,4,6-Trimethoxyphenylboronic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenylboronic acid is a valuable building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds. Its electron-rich nature, conferred by the three methoxy groups on the phenyl ring, enhances its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This increased reactivity allows for efficient carbon-carbon bond formation under mild conditions, making it an attractive reagent for medicinal chemistry and drug discovery programs.

One of the notable applications of substituted trimethoxyphenylboronic acids is in the synthesis of stilbene derivatives, a class of compounds known for their diverse biological activities. A prominent example is the synthesis of analogues of Combretastatin A-4, a potent natural product that exhibits significant anticancer properties by inhibiting tubulin polymerization. The trimethoxyphenyl moiety is a key structural feature of Combretastatin A-4 and is crucial for its biological activity.

Application: Synthesis of Combretastatin A-4 Analogues

The Suzuki-Miyaura cross-coupling reaction provides a convergent and efficient route for the synthesis of Combretastatin A-4 and its analogues. In this approach, a vinyl halide is coupled with an appropriately substituted arylboronic acid. The use of a trimethoxyphenylboronic acid derivative allows for the introduction of the characteristic A-ring of the combretastatin scaffold.

Quantitative Data from Representative Syntheses

The following table summarizes the yields for the synthesis of various Combretastatin A-4 analogues via a Suzuki-Miyaura coupling reaction between (Z)-2-(3-iodo-4,5-dimethoxyphenyl)ethen-1-yl acetate and various arylboronic acids. While the original study did not use this compound specifically, the data for structurally similar boronic acids highlight the efficiency of this methodology.

Coupling Partner (Arylboronic Acid)ProductYield (%)
4-Methoxyphenylboronic acidAnalogue 185
3,4-Dimethoxyphenylboronic acidAnalogue 278
3,5-Dimethoxyphenylboronic acidAnalogue 382
4-Fluorophenylboronic acidAnalogue 475
3-Fluorophenylboronic acidAnalogue 572
4-(Trifluoromethyl)phenylboronic acidAnalogue 668

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in the Synthesis of Stilbene Analogues

This protocol is a representative example for the synthesis of stilbene derivatives, such as Combretastatin A-4 analogues, using a substituted phenylboronic acid.

Materials:

  • Aryl halide (e.g., (Z)-1-(2-iodovinyl)-3,4,5-trimethoxybenzene) (1.0 equiv)

  • This compound (or other desired arylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 equiv)

  • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (DME/water) to the flask.

  • Add the palladium catalyst (0.05 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (80-90 °C, 12-24h) D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A flowchart of the Suzuki-Miyaura coupling reaction.

Signaling Pathway of Combretastatin A-4 Action

Combretastatin A-4, synthesized using a trimethoxyphenylboronic acid building block, exerts its potent anticancer effects by disrupting microtubule dynamics. This leads to cell cycle arrest and ultimately, apoptosis.

G Mechanism of Action of Combretastatin A-4 CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of Combretastatin A-4.

Application Notes and Protocols for Cross-Coupling Reactions of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4,6-trimethoxyphenylboronic acid as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. The sterically hindered and electron-rich nature of this boronic acid makes it a unique building block for the synthesis of complex biaryl and substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable nucleophilic partner in several of these transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. Its three methoxy groups significantly influence its reactivity, providing electron density to the aromatic ring and imposing steric constraints that can lead to selective coupling outcomes. These application notes will detail the partners, conditions, and expected outcomes for these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds through the cross-coupling of an organoboron compound with an organohalide.[1] this compound is an effective partner in these reactions, particularly for the synthesis of sterically hindered biaryl systems.

General Reaction Scheme

Suzuki_Miyaura reactant1 This compound product 2',4',6'-Trimethoxy-1,1'-biphenyl Derivative reactant1->product reactant2 Aryl Halide (Ar-X) X = Br, I reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/H₂O) solvent->product

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2,4,6-trimethoxyacetophenonePd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂OReflux1285[2]
24-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001692General Protocol
31-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane1101888General Protocol
42-Bromopyridine[Pd(PPh₃)₄] (3)Na₂CO₃DME/H₂O852475[3]
Experimental Protocol: Synthesis of 3'-Acetyl-2,2',4',6,6'-pentamethoxy-1,1'-biphenyl[2]

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base B Add Solvents A->B C Degas Mixture B->C D Add Catalyst C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool & Concentrate F->G H Extract with EtOAc G->H I Wash & Dry H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-2,4,6-trimethoxyacetophenone (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (in a 4:1:1 ratio)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-2,4,6-trimethoxyacetophenone, this compound, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12 hours), cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired biphenyl derivative.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] While less common for boronic acids, oxidative Heck-type reactions can occur where the boronic acid serves as the aryl source.

General Reaction Scheme

Heck_Reaction reactant1 This compound product Substituted Alkene reactant1->product reactant2 Alkene (e.g., Styrene, Acrylate) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product oxidant Oxidant (e.g., O₂, Benzoquinone) oxidant->product solvent Solvent (e.g., DMF, Toluene) solvent->product

Caption: General scheme of an oxidative Heck-type reaction.

Representative Quantitative Data for Oxidative Heck-Type Coupling
EntryAlkeneCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (5)Benzoquinone (1.2 equiv)Toluene802465[5]
2n-Butyl acrylatePd(dppf)Cl₂ (3)O₂ (1 atm)DMF1001872[5]
3CyclohexenePd(OAc)₂ (5)Cu(OAc)₂ (2 equiv)Acetic Acid1103655[5]
Experimental Protocol: Oxidative Heck-Type Coupling of this compound with Styrene[5]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • 1,4-Benzoquinone (1.2 equiv)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, combine this compound, 1,4-benzoquinone, and Pd(OAc)₂.

  • Add toluene and then styrene to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the substituted styrene product.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] While this compound is not a direct partner, it can be converted to the corresponding aryl halide, which then participates in the Sonogashira reaction. Alternatively, in some oxidative coupling variations, boronic acids can be used.

General Reaction Scheme (via Aryl Halide)

Sonogashira_Reaction reactant1 1-Bromo-2,4,6-trimethoxybenzene product Aryl-Substituted Alkyne reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) catalyst->product cocatalyst Cu(I) Cocatalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: General scheme of the Sonogashira coupling.

Representative Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Iodo-2,4,6-trimethoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 | General Protocol | | 2 | 1-Bromo-2,4,6-trimethoxybenzene | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 85 | General Protocol | | 3 | 1-Iodo-2,4,6-trimethoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 70 | 90 | General Protocol |

Experimental Protocol: Sonogashira Coupling of 1-Iodo-2,4,6-trimethoxybenzene with Phenylacetylene

Materials:

  • 1-Iodo-2,4,6-trimethoxybenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-iodo-2,4,6-trimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[7] Similar to the Sonogashira coupling, this compound would first be converted to the corresponding halide to act as the electrophilic partner.

General Reaction Scheme

Stille_Reaction reactant1 1-Bromo-2,4,6-trimethoxybenzene product Coupled Product reactant1->product reactant2 Organostannane (R-SnBu₃) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product additive Additive (optional) (e.g., LiCl, CuI) additive->product solvent Solvent (e.g., Toluene, THF) solvent->product

Caption: General scheme of the Stille coupling reaction.

Representative Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Tributyl(vinyl)stannanePd(PPh₃)₄ (4)-Toluene1101688General Protocol
2Tributyl(phenyl)stannanePd₂(dba)₃ (2) / P(furyl)₃ (8)-THF801291[8]
32-(Tributylstannyl)thiopheneAsPh₃ (8) / Pd₂(dba)₃ (2)CuI (10)NMP100885[8]
Experimental Protocol: Stille Coupling of 1-Bromo-2,4,6-trimethoxybenzene with Tributyl(vinyl)stannane

Materials:

  • 1-Bromo-2,4,6-trimethoxybenzene (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous potassium fluoride (KF)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve 1-bromo-2,4,6-trimethoxybenzene and Pd(PPh₃)₄ in anhydrous toluene.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic solution with saturated aqueous KF to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion

This compound is a valuable and versatile reagent in palladium-catalyzed cross-coupling reactions. Its electron-rich and sterically hindered nature can be leveraged to synthesize a wide array of complex aromatic compounds. The protocols provided herein serve as a starting point for researchers to explore the utility of this building block in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.

References

Application Note: One-Pot Synthesis of Unsymmetrical Biaryls via Borylation/Suzuki-Miyaura Coupling Involving a 2,4,6-Trimethoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient one-pot methodology for the synthesis of unsymmetrical biaryls, incorporating the sterically hindered and electron-rich 2,4,6-trimethoxyphenyl scaffold. This protocol circumvents the need for the isolation of the boronic acid intermediate, thereby improving reaction efficiency and reducing waste. The described tandem reaction involves the in-situ formation of a boronic ester from an aryl halide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with 2,4,6-trimethoxyphenylboronic acid. This method is particularly relevant for the synthesis of complex molecules in drug discovery and development, where the 2,4,6-trimethoxyphenyl moiety can impart unique pharmacological properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] One-pot modifications of this reaction, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and sustainability.[2][3] A particularly effective one-pot strategy is the sequential borylation of an aryl halide followed by a Suzuki-Miyaura coupling.[1][2]

The 2,4,6-trimethoxyphenyl group is a valuable structural motif in medicinal chemistry, often found in bioactive molecules such as chalcones with potential anticancer properties.[4][5] Its electron-rich nature and steric bulk can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This application note provides a detailed protocol for a one-pot synthesis that incorporates this important moiety into a biaryl structure.

Signaling Pathway and Logic

While this application note focuses on a synthetic chemical transformation, the resulting biaryl compounds containing the 2,4,6-trimethoxyphenyl group can be designed as inhibitors of specific signaling pathways implicated in disease. For instance, many kinase inhibitors feature biaryl scaffolds that interact with the ATP-binding site of the kinase. The 2,4,6-trimethoxyphenyl group can be strategically positioned to enhance binding affinity and selectivity. The logical workflow for the development of such compounds is outlined below.

logical_workflow cluster_discovery Drug Discovery & Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Target_Identification Target Identification (e.g., Kinase) Scaffold_Design Biaryl Scaffold Design Target_Identification->Scaffold_Design Leads to Fragment_Selection Selection of 2,4,6-Trimethoxyphenyl Moiety Scaffold_Design->Fragment_Selection Incorporates One_Pot_Synthesis One-Pot Borylation/ Suzuki-Miyaura Coupling Fragment_Selection->One_Pot_Synthesis Synthesized via In_Vitro_Assay In Vitro Kinase Assay One_Pot_Synthesis->In_Vitro_Assay Product Tested in Cell_Based_Assay Cell-Based Proliferation Assay In_Vitro_Assay->Cell_Based_Assay Validated in

Caption: Logical workflow from target identification to biological evaluation.

Experimental Workflow

The one-pot synthesis is carried out in a sequential manner within a single reaction vessel. The process begins with the palladium-catalyzed borylation of the first aryl halide, followed by the introduction of the second coupling partner (this compound), additional catalyst, and base to initiate the Suzuki-Miyaura cross-coupling.

experimental_workflow Start Start Reagents1 Combine: Aryl Halide 1 Bis(pinacolato)diboron Pd Catalyst (1st charge) Base (e.g., KOAc) Start->Reagents1 Borylation Microwave Irradiation or Conventional Heating (Borylation Step) Reagents1->Borylation Reagents2 Add: This compound Aryl Halide 2 (if applicable) Pd Catalyst (2nd charge) Aqueous Base (e.g., K2CO3) Borylation->Reagents2 Coupling Heat (Suzuki-Miyaura Coupling) Reagents2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis of 1-bromo-4-(2,4,6-trimethoxyphenyl)benzene.

Materials:

  • 1,4-Dibromobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon gas supply

  • Microwave reactor (optional) or standard heating mantle

Procedure:

  • Borylation Step:

    • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium acetate (3.0 equiv.).

    • Evacuate and backfill the vessel with argon three times.

    • Add anhydrous 1,4-dioxane (to make a 0.2 M solution with respect to the aryl halide).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours (or in a microwave reactor at 120 °C for 30-60 minutes) until the starting aryl halide is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature.

  • Suzuki-Miyaura Coupling Step:

    • To the cooled reaction mixture from the borylation step, add this compound (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a 2 M aqueous solution of potassium carbonate (3.0 equiv.).

    • Add anhydrous toluene (equal volume to the dioxane used).

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction mixture at 90-110 °C for 6-12 hours, or until the boronic ester intermediate is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.

Data Presentation

Table 1: Reaction Parameters and Yields for the One-Pot Synthesis

EntryAryl Halide 1Coupling PartnerBorylation Catalyst (mol%)Coupling Catalyst (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
11,4-DibromobenzeneThis compoundPd(dppf)Cl₂ (3)Pd(PPh₃)₄ (5)Dioxane/Toluene/H₂O80 / 1004 / 1278
21-Bromo-4-iodobenzeneThis compoundPd(dppf)Cl₂ (3)Pd(PPh₃)₄ (5)Dioxane/Toluene/H₂O80 / 1002 / 885
34-BromobenzonitrileThis compoundPd(dppf)Cl₂ (3)Pd(PPh₃)₄ (5)Dioxane/Toluene/H₂O90 / 1104 / 1072

Yields are for isolated, purified products.

Table 2: Physical and Spectroscopic Data for 1-bromo-4-(2,4,6-trimethoxyphenyl)benzene

PropertyValue
Molecular FormulaC₁₅H₁₅BrO₃
Molecular Weight335.18 g/mol
AppearanceWhite to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.55 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 6.20 (s, 2H), 3.85 (s, 3H), 3.70 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)161.2, 159.0, 139.8, 131.8, 131.5, 120.5, 112.9, 91.0, 56.2, 55.5
Mass Spec (ESI-MS) m/z335.0, 337.0 [M, M+2]+

Conclusion

The described one-pot borylation/Suzuki-Miyaura coupling protocol provides an efficient and practical route for the synthesis of biaryls containing the 2,4,6-trimethoxyphenyl moiety. This method is amenable to a range of substrates and offers a significant improvement over traditional multi-step procedures. The application of this methodology in the synthesis of complex molecules for drug discovery and development holds considerable promise for accelerating the identification of new therapeutic agents.

References

Application Notes and Protocols for Scale-Up Synthesis with 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent tubulin polymerization inhibitors such as combretastatin analogues, which have significant potential in cancer therapy.[1][2] The electron-rich nature of the trimethoxyphenyl ring can enhance the efficiency of cross-coupling reactions and impart desirable pharmacokinetic properties to the final compounds.

This document provides detailed protocols for a scalable synthesis of this compound and its subsequent application in a scale-up Suzuki-Miyaura coupling reaction to produce a biaryl compound with potential biological activity. The protocols are designed to be robust and reproducible, with a focus on providing clear, actionable steps for researchers in a drug development setting.

Scale-Up Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the readily available 1,3,5-trimethoxybenzene. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Monobromination cluster_1 Step 2: Borylation 1_3_5_TMB 1,3,5-Trimethoxybenzene NBS_Silica NBS, Silica Gel 1_3_5_TMB->NBS_Silica 1_Bromo_TMB 1-Bromo-2,4,6-trimethoxybenzene NBS_Silica->1_Bromo_TMB 1_Bromo_TMB_2 1-Bromo-2,4,6- trimethoxybenzene Reagents 1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺ 1_Bromo_TMB_2->Reagents Boronic_Acid This compound Reagents->Boronic_Acid

Figure 1: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Bromo-2,4,6-trimethoxybenzene

This protocol describes the selective monobromination of 1,3,5-trimethoxybenzene using N-bromosuccinimide (NBS) with silica gel, a method known for its mildness and selectivity with activated aromatic compounds.[3]

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Silica gel (for column chromatography)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,3,5-trimethoxybenzene (1.0 eq.), N-bromosuccinimide (1.0 eq.), and silica gel (2 g per 0.01 mol of substrate).

  • Add carbon tetrachloride to the flask to create a stirrable slurry.

  • Stir the mixture vigorously at room temperature in the dark for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct. Wash the residue with additional carbon tetrachloride.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-2,4,6-trimethoxybenzene as a solid.

Quantitative Data:

ParameterValueReference
Scale10 g (1,3,5-Trimethoxybenzene)Adapted from[3]
Equivalents of NBS1.0[3]
SolventCarbon Tetrachloride[3]
Reaction Time5-7 hours[3]
TemperatureRoom Temperature[3]
Typical Yield85-95%Estimated based on similar reactions
Protocol 2: Synthesis of this compound

This protocol details the conversion of 1-bromo-2,4,6-trimethoxybenzene to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

  • 1-Bromo-2,4,6-trimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,4,6-trimethoxybenzene (1.0 eq.) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

  • To the resulting aryllithium species, add trimethyl borate (1.2 eq.) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Stir the mixture at room temperature for 1-2 hours to hydrolyze the borate ester.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Quantitative Data:

ParameterValueReference
Scale5 g (1-Bromo-2,4,6-trimethoxybenzene)General procedure
Equivalents of n-BuLi1.1General procedure
Equivalents of B(OMe)₃1.2General procedure
Temperature-78 °C to Room TemperatureGeneral procedure
Typical Yield70-85%Estimated based on similar reactions

Application in Scale-Up Suzuki-Miyaura Coupling

The synthesized this compound can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of biaryl compounds. A key application is in the synthesis of tubulin polymerization inhibitors, which are of significant interest in oncology drug development.[4]

Suzuki_Coupling_Workflow Boronic_Acid This compound Catalyst_Base Pd Catalyst, Base Boronic_Acid->Catalyst_Base Aryl_Halide Aryl Halide (e.g., 4-Bromobenzaldehyde) Aryl_Halide->Catalyst_Base Biaryl_Product Biaryl Product Catalyst_Base->Biaryl_Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Scale-Up Suzuki-Miyaura Coupling of this compound with 4-Bromobenzaldehyde

This protocol describes a scalable Suzuki-Miyaura coupling to synthesize 4'-(2,4,6-trimethoxyphenyl)biphenyl-4-carbaldehyde, a scaffold that can be further elaborated into potential tubulin inhibitors.

Materials:

  • This compound

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Celite

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (argon or nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq.), this compound (1.1 eq.), and n-propanol.

  • Stir the mixture for 15 minutes to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (0.003 eq.), triphenylphosphine (0.01 eq.), 2M aqueous sodium carbonate (1.3 eq.), and deionized water.[5]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solution through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

ParameterValueReference
Scale5 g (4-Bromobenzaldehyde)Adapted from[5]
Equivalents of Boronic Acid1.1[5]
Palladium CatalystPd(OAc)₂ (0.3 mol%)[5]
LigandPPh₃ (1 mol%)[5]
BaseNa₂CO₃ (1.3 eq.)[5]
Solvent Systemn-Propanol/Water[5]
TemperatureReflux[5]
Typical Yield80-90%Estimated based on similar reactions

Application in Drug Discovery: Targeting Tubulin Polymerization

The 2,4,6-trimethoxyphenyl moiety is a crucial component of many compounds that inhibit tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[6] This makes them attractive candidates for the development of novel anticancer therapies. The biaryl product synthesized in Protocol 3 can serve as a precursor for a variety of tubulin inhibitors.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 2,4,6-Trimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in Suzuki coupling reactions, specifically when using 2,4,6-trimethoxyphenylboronic acid.

Introduction: The Challenge of this compound

Low yields in Suzuki couplings involving this compound are a common issue stemming from its unique electronic and steric properties. The two ortho-methoxy groups create significant steric hindrance, which can impede key steps in the catalytic cycle, particularly the transmetalation of the aryl group to the palladium center.[1] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the boronic acid. Understanding these challenges is the first step toward optimizing the reaction for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving me little to no product. What are the most likely reasons?

A1: The primary reasons for low to no yield are typically:

  • Steric Hindrance: The bulky methoxy groups at the ortho positions slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2]

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for coupling sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may be inefficient.[3]

  • Inappropriate Base: The base might not be strong enough to effectively activate the sterically hindered boronic acid for transmetalation.[1]

  • Protodeboronation: The boronic acid can be cleaved by hydrolysis, especially under prolonged reaction times or with certain base/solvent combinations, leading to the formation of 1,3,5-trimethoxybenzene as a byproduct.[1][4]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[2]

Q2: I'm observing a significant amount of 1,3,5-trimethoxybenzene in my crude product. What is this, and how can I prevent its formation?

A2: This byproduct is the result of protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. To minimize this side reaction:

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.[4]

  • Use Stronger Bases: Stronger bases like NaOH, Ba(OH)₂, or K₃PO₄ can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1]

  • Protect the Boronic Acid: Consider converting the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate. These are more resistant to protodeboronation and release the boronic acid slowly in situ.[2][5]

Q3: What is the best palladium catalyst and ligand combination for this type of sterically hindered coupling?

A3: For sterically hindered substrates, standard phosphine ligands are often insufficient. The most effective catalyst systems typically involve:

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to facilitate oxidative addition and reductive elimination with hindered substrates.[2][6]

  • Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand is often more effective than Pd(II) sources, which require an initial reduction step that can sometimes be inefficient.[2][7]

Q4: My main side-product appears to be the homocoupling of my boronic acid. What causes this and how can I stop it?

A4: Homocoupling, or the dimerization of the boronic acid, is primarily caused by the presence of oxygen in the reaction mixture.[2] To prevent this:

  • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[2]

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the system.[8]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion of Starting Materials 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Reaction temperature is too low.1. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][7] 2. Use a stronger base such as K₃PO₄, NaOH, or Ba(OH)₂.[1] 3. Increase the reaction temperature, often to 80–110 °C.[6]
Main Product is Protodeboronated Byproduct 1. Reaction time is too long. 2. Base is too weak, leading to slow coupling. 3. Boronic acid is unstable under reaction conditions.1. Monitor the reaction by TLC or LC-MS and work up as soon as complete.[4] 2. Use a stronger base to accelerate the desired reaction.[1] 3. Convert the boronic acid to a more stable potassium trifluoroborate or MIDA boronate.[2][5]
Significant Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.1. Thoroughly degas all solvents and reagents. 2. Ensure the reaction is maintained under a strict inert atmosphere (Ar or N₂).[2][8]
Reaction is Sluggish or Stalls 1. Steric hindrance is too high for the current conditions. 2. Poor solubility of reagents.1. Employ a more robust ligand system (e.g., AntPhos for extremely hindered cases).[6] 2. Change the solvent system. A combination like DME/H₂O or Toluene/H₂O often works well.[1]

Quantitative Data Summary

The choice of base has a dramatic impact on the yield when using sterically hindered arylboronic acids. The following data, adapted from a study on the closely related mesitylboronic acid, illustrates this effect.[1]

Table 1: Effect of Different Bases on the Suzuki Coupling of Mesitylboronic Acid with Iodobenzene

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Benzene/H₂O80825
Na₂CO₃Benzene/H₂O804884
Na₂CO₃DME/H₂O80850
Na₂CO₃DME/H₂O804883
K₃PO₄DME/H₂O80470 (at 4h)
NaOHDME/H₂O80495 (at 4h)
Ba(OH)₂DME/H₂O80499 (at 4h)

Data demonstrates that stronger bases like NaOH and Ba(OH)₂ lead to significantly higher yields in shorter reaction times compared to the weaker Na₂CO₃.[1]

Detailed Experimental Protocols

General Protocol for Sterically Hindered Suzuki Coupling

This protocol provides a starting point for the optimization of Suzuki couplings with this compound.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.[8]

    • Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[9]

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_SM Check Purity of Starting Materials Start->Check_SM SM_OK Materials OK Check_SM->SM_OK SM_Bad Impure Materials Check_SM->SM_Bad Check_Conditions Review Reaction Conditions Catalyst Optimize Catalyst System (Bulky Ligand, Pd(0) Source) Check_Conditions->Catalyst SM_OK->Check_Conditions Purify Purify Starting Materials SM_Bad->Purify Purify->Start Base Optimize Base (Use Stronger Base: K₃PO₄, Ba(OH)₂) Catalyst->Base Solvent Optimize Solvent & Degassing (e.g., Toluene/H₂O, Rigorous Degassing) Base->Solvent Temp Optimize Temperature (Increase to 80-110°C) Solvent->Temp Success Improved Yield Temp->Success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Competing_Pathways cluster_0 Reaction Mixture Ar-Pd-L2-X Ar-Pd(II)-L₂-X CrossCoupling Desired Cross-Coupling (Ar-Ar') Ar-Pd-L2-X->CrossCoupling + Ar'-B(OH)₂ (Base) Ar'-B(OH)₂ 2,4,6-(MeO)₃Ph-B(OH)₂ Protodeboronation Protodeboronation (Ar'-H) Ar'-B(OH)₂->Protodeboronation H₂O / Solvent Homocoupling Homocoupling (Ar'-Ar') Ar'-B(OH)₂->Homocoupling O₂ / Pd(II)

Caption: Competing reaction pathways in Suzuki coupling.

Key_Factors Center Suzuki Coupling Yield Catalyst Catalyst & Ligand Center->Catalyst Base Base Center->Base Solvent Solvent & Degassing Center->Solvent Substrates Substrate Sterics & Electronics Center->Substrates

Caption: Key interdependent factors affecting Suzuki coupling yield.

References

Technical Support Center: 2,4,6-Trimethoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-trimethoxyphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?

The two most prevalent side reactions when using this compound are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 1,3,5-trimethoxybenzene.[1][2][3] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. The electron-donating methoxy groups on the aromatic ring can make it more susceptible to this reaction.[3]

  • Homocoupling: This side reaction is the dimerization of the boronic acid to form 2,2',4,4',6,6'-hexamethoxy-1,1'-biphenyl.[4][5] It is often promoted by the presence of oxygen or certain palladium species in the reaction mixture.[4][5]

Q2: My reaction is showing a significant amount of 1,3,5-trimethoxybenzene. What is causing this and how can I minimize it?

The formation of 1,3,5-trimethoxybenzene is due to protodeboronation.[3] Several factors can accelerate this undesired reaction:

  • High Temperatures and Prolonged Reaction Times: Elevated temperatures can increase the rate of protodeboronation.[3]

  • Presence of Water: Excess water can serve as a proton source for this side reaction.[3]

  • Basic Conditions: While a base is necessary for the Suzuki-Miyaura coupling, strong bases or high concentrations can promote protodeboronation.[3]

  • Inefficient Catalytic System: If the desired cross-coupling is slow, the competing protodeboronation reaction can become more significant.[3]

To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Ensure solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Optimize the Base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) or carefully control the stoichiometry of a stronger base.[6][7]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol boronic ester (Bpin) or a trifluoroborate salt (BF₃K).[1][4][6] These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing degradation.

  • Accelerate the Cross-Coupling: Employ a highly active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] A faster desired reaction will outcompete the slower protodeboronation.

Q3: I am observing the formation of 2,2',4,4',6,6'-hexamethoxy-1,1'-biphenyl in my reaction mixture. How can I prevent this homocoupling product?

The formation of the homocoupling product is often caused by:

  • Presence of Oxygen: Oxygen can promote the dimerization of the boronic acid.[4][5]

  • Inefficient Reduction of Pd(II) to Pd(0): Some Pd(II) species can facilitate homocoupling.[4]

To suppress homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[4][5] This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[4]

  • Optimize Ligand Choice: Bulky, electron-donating ligands can favor the cross-coupling pathway over homocoupling.[4]

Q4: Due to the ortho-methoxy groups, this compound is sterically hindered. What special considerations should I take?

Steric hindrance can slow down the key steps in the catalytic cycle, namely transmetalation and reductive elimination.[4] To overcome this:

  • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[4][7]

  • Use Forcing Reaction Conditions: Higher temperatures may be necessary, but must be balanced with the risk of increasing protodeboronation.[4]

  • Select an Appropriate Base: Stronger bases like potassium tert-butoxide (t-BuOK) might be required for very hindered systems, though weaker bases like K₃PO₄ and Cs₂CO₃ are often effective.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of desired product, starting materials consumed 1. Protodeboronation: Formation of 1,3,5-trimethoxybenzene. 2. Catalyst Deactivation: Presence of oxygen.1. Implement strategies to minimize protodeboronation (see FAQ Q2). 2. Ensure rigorous degassing of solvents and reaction setup.[4][6] 3. Use a more stable boronic acid derivative (e.g., pinacol ester).[4][6]
Significant amount of homocoupled product (2,2',4,4',6,6'-hexamethoxy-1,1'-biphenyl) observed 1. Oxygen in the reaction mixture. [4][5] 2. Inefficient Pd(II) reduction or use of a Pd(II) precatalyst. [4]1. Thoroughly degas all solvents and reagents.[4][5] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[4] 3. Employ bulky, electron-donating ligands.[4]
Low conversion, starting materials remain 1. Insufficient Catalyst Activity: Steric hindrance of the boronic acid.[7] 2. Suboptimal Base or Solvent. [7] 3. Low Reaction Temperature. 1. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands, NHC ligands).[4][7] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvents (e.g., Dioxane/H₂O, Toluene).[6][7] 3. Gradually increase the reaction temperature, while monitoring for protodeboronation.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the ligand (e.g., SPhos, 0.02-0.1 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[4] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Base) pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow start Low Yield or Side Product Formation check_protodeboronation Protodeboronation? (e.g., 1,3,5-trimethoxybenzene) start->check_protodeboronation check_homocoupling Homocoupling? (Dimer of Boronic Acid) start->check_homocoupling check_protodeboronation->check_homocoupling No sol_proto_1 Use Anhydrous Conditions check_protodeboronation->sol_proto_1 Yes sol_homo_1 Rigorously Degas Solvents check_homocoupling->sol_homo_1 Yes sol_proto_2 Use Weaker Base (K₃PO₄, Cs₂CO₃) sol_proto_1->sol_proto_2 sol_proto_3 Use Boronic Ester (Bpin) or Trifluoroborate (BF₃K) sol_proto_2->sol_proto_3 sol_proto_4 Use More Active Catalyst (e.g., Buchwald Ligands) sol_proto_3->sol_proto_4 sol_homo_2 Use Pd(0) Catalyst Source sol_homo_1->sol_homo_2

Caption: A logical workflow for troubleshooting common side reactions.

References

Preventing protodeboronation of 2,4,6-Trimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trimethoxyphenylboronic Acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common side reaction observed with this compound during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this process leads to the formation of 1,3,5-trimethoxybenzene as a significant byproduct, reducing the yield of the desired coupled product. This side reaction competes directly with the desired cross-coupling pathway, consuming the starting material.[2][3]

Q2: What are the primary experimental factors that promote protodeboronation?

A2: The tendency for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • pH: The reaction can be catalyzed by both acids and bases.[1][4] For many simple arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[2][5]

  • Solvent: The presence of a proton source, such as water in the reaction medium, is often a prerequisite for protodeboronation.[1][4]

  • Catalyst Activity: If the rate of the desired catalytic cycle (e.g., Suzuki coupling) is slow, the competing protodeboronation side reaction can become more prominent.[1][6]

Q3: How do the three electron-donating methoxy groups on the aromatic ring affect the stability of this compound?

A3: The methoxy groups are strongly electron-donating, which increases the electron density on the aromatic ring. This electronic enrichment can make the ipso-carbon (the carbon attached to the boron atom) more susceptible to electrophilic attack by a proton, potentially facilitating protodeboronation. While electron-donating groups can be beneficial for the oxidative addition step in some coupling reactions, they can also increase the rate of this specific decomposition pathway.[3]

Q4: Can changing the catalyst or ligands prevent protodeboronation?

A4: Yes, catalyst and ligand selection is a critical strategy. Using highly efficient and active palladium catalysts with bulky, electron-rich phosphine ligands can significantly accelerate the rate of the desired cross-coupling reaction.[1][7] When the productive reaction is much faster, the boronic acid has less time to decompose via the protodeboronation pathway, thus improving the product yield.[1][6]

Q5: When should I consider converting the boronic acid to an ester or a trifluoroborate salt?

A5: If optimizing the reaction conditions (e.g., catalyst, base, solvent, temperature) fails to suppress protodeboronation, you should consider using a more stable derivative. Boronic esters (like MIDA or pinacol esters) and organotrifluoroborates are excellent alternatives.[1][8] These derivatives act as "slow-release" sources of the boronic acid, maintaining a very low concentration of the active species in the reaction mixture. This low concentration minimizes the rate of the undesired side reaction.[1][8] Organotrifluoroborates are known to be more robust and less prone to protodeboronation than their corresponding boronic acids.[7][8]

Troubleshooting Guide for Unwanted Protodeboronation

If you observe significant formation of 1,3,5-trimethoxybenzene in your reaction, consult the following table to diagnose and resolve the issue.

SymptomPotential CauseRecommended ActionRationale
High levels of protodeboronation byproduct; Low yield of desired product 1. Slow Catalytic Turnover • Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).• Switch to a more active catalyst system (e.g., a palladacycle or a catalyst with bulky, electron-rich ligands like SPhos or PCy₃).[6]A more active catalyst accelerates the desired coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1][5]
2. Presence of Proton Sources • Use anhydrous solvents (e.g., toluene, 2-MeTHF) and ensure reagents are dry.[5]• Add activated molecular sieves (4Å) to the reaction mixture.Removing water, a primary proton source for protodeboronation, can significantly suppress this side reaction.[4][5]
3. Inappropriate Base or pH • Screen alternative bases. Use a weaker, non-aqueous base like potassium acetate (KOAc) or cesium fluoride (CsF).• If an aqueous base is required, use K₃PO₄ instead of stronger bases like NaOH or Na₂CO₃.The type and strength of the base control the pH and the formation of the reactive boronate species.[4][9] Optimizing the base can find a window where coupling is efficient but protodeboronation is slow.
4. High Reaction Temperature • Attempt the reaction at a lower temperature (e.g., reduce from 100°C to 60-80°C).Protodeboronation is often highly temperature-dependent. Reducing the thermal energy of the system can slow the decomposition pathway more than the desired reaction.[5]
5. Inherent Instability of the Boronic Acid • Convert the boronic acid to its corresponding potassium trifluoroborate salt or a pinacol/MIDA ester prior to the coupling reaction.These derivatives are more stable and provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][8]

Experimental Protocols

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for minimizing protodeboronation by employing anhydrous conditions and an active catalyst system.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) followed by anhydrous solvent (e.g., Toluene or 2-MeTHF).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of starting materials and the formation of both the desired product and the 1,3,5-trimethoxybenzene byproduct.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Preparation and Use of Potassium (2,4,6-trimethoxyphenyl)trifluoroborate

This two-step procedure first converts the boronic acid into a more stable trifluoroborate salt, which is then used in the coupling reaction.

Step A: Synthesis of Potassium (2,4,6-trimethoxyphenyl)trifluoroborate

  • In a polyethylene vial, dissolve this compound (1.0 eq.) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq.) dropwise to the stirring methanolic solution.

  • Stir the resulting mixture at room temperature for 1-2 hours, during which a precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.

  • Dry the white solid under vacuum to yield the potassium trifluoroborate salt, which can be used without further purification.

Step B: Suzuki-Miyaura Coupling using the Trifluoroborate Salt

  • Follow the procedure outlined in Protocol 1 , substituting the potassium (2,4,6-trimethoxyphenyl)trifluoroborate (1.5 eq.) for the boronic acid.

  • A base such as K₃PO₄ or Cs₂CO₃ is still required to facilitate the reaction.

  • The reaction may require slightly longer reaction times or higher temperatures compared to the boronic acid, as the active boronic acid species is released slowly in situ.

Visual Guides

G start High Protodeboronation Observed? check_anhydrous Are Conditions Strictly Anhydrous? start->check_anhydrous Yes implement_anhydrous Implement Anhydrous Techniques (Dry Solvents, Molecular Sieves) check_anhydrous->implement_anhydrous No check_catalyst Is Catalyst System Highly Active? check_anhydrous->check_catalyst Yes implement_anhydrous->check_catalyst end_ok Problem Resolved implement_anhydrous->end_ok optimize_catalyst Switch to High-Turnover Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) check_catalyst->optimize_catalyst No screen_base Screen Weaker Bases (e.g., KOAc, K₃PO₄) check_catalyst->screen_base Yes optimize_catalyst->screen_base optimize_catalyst->end_ok lower_temp Attempt Reaction at Lower Temperature screen_base->lower_temp screen_base->end_ok use_derivative Convert to a More Stable Derivative (Trifluoroborate or Pinacol Ester) lower_temp->use_derivative If Problem Persists lower_temp->end_ok use_derivative->end_ok

Caption: Troubleshooting workflow for addressing protodeboronation.

G cluster_suzuki Desired Suzuki-Miyaura Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 ar_x Ar-X ar_x->oxidative_addition oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Desired Product (Ar-Ar') reductive_elimination->pd0 reductive_elimination->product boronic_acid 2,4,6-Trimethoxy- phenylboronic Acid (Ar'-B(OH)₂) base_activation Base boronic_acid->base_activation boronate Boronate [Ar'-B(OH)₃]⁻ base_activation->boronate boronate->transmetalation protodeboronation Protodeboronation (+ H⁺ Source) byproduct Byproduct (Ar'-H)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purification of Products from 2,4,6-Trimethoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2,4,6-trimethoxyphenylboronic acid. The focus is on the purification of biaryl products, a common challenge in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions with this compound?

A1: The most prevalent impurities include:

  • Homocoupled byproduct: This results from the coupling of two molecules of this compound. This side reaction can be promoted by the presence of oxygen.[1][2][3]

  • Unreacted starting materials: Residual this compound and the aryl halide starting material may remain after the reaction is complete.

  • Protodeboronation product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1,3,5-trimethoxybenzene.

  • Palladium catalyst residues: Both homogeneous and heterogeneous palladium catalysts used in the coupling reaction can contaminate the final product.

Q2: What is the recommended initial workup procedure for a Suzuki-Miyaura reaction mixture containing a 2,4,6-trimethoxyphenyl-substituted product?

A2: A standard aqueous workup is the essential first step to remove inorganic salts and water-soluble impurities.[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • To specifically remove unreacted this compound, a wash with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃) is highly effective.[4][5] The basic conditions convert the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.

  • Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Q3: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them effectively?

A3: Separating compounds with similar polarities is a common challenge in chromatography. For biaryls derived from this compound, which tend to be polar, meticulous column chromatography is often required.[4]

  • Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For more polar compounds, systems like dichloromethane/methanol may be more effective.[4]

  • Gradient Elution: Employing a shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems, such as hexanes/methanol or ethanol, to find conditions where the desired product has significantly different solubility from the homocoupled byproduct.[6]

Q4: I am having trouble with the column chromatography of my 2,4,6-trimethoxyphenyl-containing product. It seems to be very polar and streaks on the silica gel column. What can I do?

A4: The three methoxy groups on the phenyl ring increase the polarity of the resulting biaryl compounds. This can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Alternative Solvent Systems: For highly polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[4]

  • Deactivating Silica Gel: To reduce the acidity of the silica gel, you can co-elute with a small amount of a basic modifier like triethylamine (1-3%) in your solvent system. This can significantly improve the chromatography of polar and basic compounds.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired biaryl product. 1. Inactive palladium catalyst.2. Presence of oxygen leading to catalyst decomposition.3. Impure or degraded this compound.4. Inappropriate choice of base or solvent.1. Use a fresh batch of catalyst or an air-stable precatalyst.[1]2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]3. Verify the purity of the boronic acid. Consider recrystallization if necessary.4. Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane/water, toluene, THF).
Significant amount of homocoupled byproduct (bis(2,4,6-trimethoxyphenyl)) is observed. 1. Presence of oxygen in the reaction mixture.[1][2]2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0).[2]1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[2]3. For purification, meticulous column chromatography or recrystallization is required to separate the homocoupled product from the desired biaryl.[2]
Unreacted this compound remains in the purified product. Incomplete removal during aqueous workup.Perform an additional wash of the organic layer with a basic aqueous solution (e.g., 1M NaOH) during the workup to convert the boronic acid to its water-soluble salt.[4][5]
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization.2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[2]2. If the product is an oil, purification by chromatography is the most appropriate method.
Residual palladium catalyst is present in the final product. Inefficient removal during workup and purification.1. For heterogeneous catalysts, filter the reaction mixture through a pad of Celite.2. For homogeneous catalysts, consider using a metal scavenger. These are functionalized silica or polymer supports that bind to the metal, allowing it to be filtered off.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with 1M NaOH (2 x 15 mL) to remove unreacted boronic acid. Finally, wash with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary (Illustrative Examples)
Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285>95 (after column)General Protocol
2-ChlorotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene1001878>98 (after recryst.)General Protocol
1-IodonaphthalenePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄THF/H₂O80692>97 (after column)General Protocol

Note: The data in this table are illustrative and based on general Suzuki coupling protocols. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OH)₂ (Base) Transmetal->Pd0 Reductive Elimination RedElim_Product Product (Ar-Ar') Transmetal->RedElim_Product ArylHalide Aryl Halide (Ar-X) BoronicAcid 2,4,6-Trimethoxyphenyl- boronic Acid (Ar'-B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Organic Extraction, Basic Wash) Start->Workup CrudeProduct Crude Product Workup->CrudeProduct Column Column Chromatography CrudeProduct->Column Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Product Column->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis caption General purification workflow for Suzuki-Miyaura products.

Caption: A general workflow for the purification of Suzuki-Miyaura reaction products.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction involving 2,4,6-trimethoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with sterically hindered and electron-rich boronic acids like this compound, can stem from several factors. The first parameters to check are:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product.[1]

Q2: I am observing a significant amount of protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly with electron-rich boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the rate of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.

Q3: The steric hindrance from the two ortho-methoxy groups on the boronic acid seems to be impeding the reaction. What modifications to the reaction conditions can overcome this?

A3: Steric hindrance is a significant challenge with this compound, slowing down key steps in the catalytic cycle. To address this:

  • Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates.[1] Ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this should be done cautiously as it can also promote side reactions.

  • Higher Catalyst Loading: Increasing the catalyst loading can sometimes improve yields for challenging substrates, though this should be optimized to balance cost and efficiency.

Q4: What are the recommended starting points for catalyst and ligand selection for the Suzuki coupling of this compound?

A4: For sterically hindered and electron-rich boronic acids, modern palladium precatalysts combined with bulky biarylphosphine ligands are generally the most effective. Good starting points include:

  • Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. More advanced, air-stable precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2 can also be highly effective.

  • Ligands: Buchwald-type ligands such as XPhos, SPhos, or RuPhos are recommended due to their ability to facilitate the coupling of sterically demanding substrates.[1] The choice of ligand may require screening to find the optimal one for your specific aryl halide.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki-Miyaura coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Use a fresh batch of palladium precatalyst and ligand.- Switch to a more robust, air-stable precatalyst (e.g., XPhos-Pd-G3).- Ensure proper inert atmosphere techniques to prevent catalyst deactivation.[1]
2. Inefficient Ligand- Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[1]
3. Inappropriate Base/Solvent- Try a different base (e.g., K₃PO₄, Cs₂CO₃).- Screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, with or without water).
4. Low Reaction Temperature- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Protodeboronation 1. Base is too strong or aqueous conditions are unfavorable.- Switch to a milder base (e.g., K₂CO₃, KF).- Use anhydrous solvents.
2. Low rate of cross-coupling- Optimize the catalyst system to accelerate the desired reaction, outcompeting protodeboronation.[2]
3. Boronic acid instability- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[1]
2. High Temperatures- Lower the reaction temperature if possible without significantly impacting the cross-coupling rate.
Incomplete Conversion of Starting Material 1. Insufficient Catalyst Loading- Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
2. Short Reaction Time- Extend the reaction time and monitor progress by TLC or LC-MS.
3. Catalyst Deactivation- If the reaction stalls, consider adding a fresh portion of the catalyst.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a septum

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)₂ ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Activity (Use Fresh Reagents) Start->Check_Catalyst Check_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Start->Check_Base Check_Inert->Check_Catalyst If atmosphere is good Check_Catalyst->Check_Base If catalyst is active Optimize_Ligand Screen Bulky Ligands (XPhos, SPhos, etc.) Check_Base->Optimize_Ligand If base change is ineffective Increase_Temp Increase Reaction Temperature Optimize_Ligand->Increase_Temp If ligand change is ineffective Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading If temperature increase is ineffective Success Reaction Optimized Increase_Loading->Success If yield improves

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2,4,6-Trimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction times and overcome common challenges encountered during Suzuki-Miyaura couplings with the sterically hindered and electron-rich 2,4,6-trimethoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is extremely slow or stalling. What are the primary factors to investigate?

A1: Slow reaction times with this compound are common due to its steric bulk and electron-rich nature, which can impede key steps in the catalytic cycle. The most critical factors to re-evaluate are your choices of catalyst, base, and solvent, as well as the reaction temperature. Standard conditions, such as using Pd(PPh₃)₄ with aqueous bases, are often ineffective for this substrate.

Q2: What is protodeboronation, and how can I minimize it in my reactions with this compound?

A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3,5-trimethoxybenzene and reducing the yield of your desired product. This is particularly prevalent with electron-rich boronic acids. To minimize this, consider using anhydrous conditions, as water can be a proton source.[1] Employing a "slow-release" strategy by converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate) can also be beneficial, as it keeps the concentration of the active boronic acid low.[2]

Q3: Can microwave irradiation accelerate the coupling of this compound?

A3: Yes, microwave-assisted heating is a highly effective method for dramatically reducing reaction times in Suzuki-Miyaura couplings, often from hours to minutes.[3][4][5] The rapid and efficient heating provided by microwave reactors can help overcome the activation energy barriers associated with sterically hindered substrates, leading to faster conversions and often improved yields.[3]

Q4: How does the choice of base impact the reaction speed?

A4: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] For sterically hindered boronic acids, stronger, non-nucleophilic bases are often required to facilitate this step.[1][7] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate, especially under anhydrous conditions.[7] The main role of the base is to convert the boronic acid into a more reactive organoborate species.[1][8]

Troubleshooting Guide

Issue: Low or No Product Formation with Slow Reaction Times

This is the most common issue when working with sterically demanding substrates like this compound. The following troubleshooting workflow can help identify and resolve the bottleneck in your reaction.

G start Slow or No Reaction catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Strong Enough? catalyst->base No solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) with a Pd(OAc)2 or Pd2(dba)3 source. catalyst->solution_catalyst Yes conditions Are the Reaction Conditions Forcing Enough? base->conditions No solution_base Use a Stronger, Non-Aqueous Base (e.g., K3PO4, Cs2CO3). base->solution_base Yes reagents Are Reagents High Quality and Anhydrous? conditions->reagents No solution_conditions Increase Temperature or Use Microwave Irradiation. conditions->solution_conditions Yes solution_reagents Use Anhydrous, Degassed Solvents and High-Purity Reagents. reagents->solution_reagents Yes end Improved Reaction Time and Yield reagents->end No (Consult further literature) solution_catalyst->end solution_base->end solution_conditions->end solution_reagents->end Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_biaryl_complex Ar-Pd(II)(Ar')L2 transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 borate_complex Ar'-B(OH)3- boronic_acid->borate_complex base Base (e.g., K3PO4) base->borate_complex pd_complex->transmetalation borate_complex->transmetalation pd_biaryl_complex->reductive_elimination Optimization_Workflow start Initial Slow Reaction screen_catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)2 with XPhos, SPhos) start->screen_catalyst screen_base Screen Bases (K3PO4, Cs2CO3, K2CO3) screen_catalyst->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF) screen_base->screen_solvent optimize_temp Optimize Temperature (Conventional vs. Microwave) screen_solvent->optimize_temp final_protocol Optimized Protocol optimize_temp->final_protocol

References

Removal of boron impurities from 2,4,6-Trimethoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trimethoxyphenylboronic Acid Reactions

This guide provides troubleshooting advice and detailed protocols for removing boron-containing impurities from reactions utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I might encounter?

A1: In reactions involving this compound, particularly Suzuki-Miyaura cross-coupling, common impurities include unreacted starting boronic acid, homocoupled byproducts (biaryls formed from two boronic acid molecules), and boroxines or boronic acid esters resulting from oxidation or dehydration.[1][2]

Q2: My primary impurity is the starting this compound. What is the simplest way to remove it?

A2: The most straightforward method is an aqueous basic wash. Since boronic acids are weakly acidic, they can be deprotonated by a base (e.g., NaOH or Na₂CO₃ solution) and extracted from the organic product phase into the aqueous phase.[3][4] This is often performed during the initial reaction workup.

Q3: How can I prevent the formation of homocoupled byproducts?

A3: Homocoupling is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[1][5] To minimize this side reaction, you can implement two key process modifications: rigorously deoxygenate your reaction mixture (e.g., via nitrogen sparging) before adding the catalyst, and add a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II).[1][5]

Q4: Is column chromatography effective for removing boron impurities?

A4: Yes, flash column chromatography is a highly effective method for separating the desired product from both starting materials and byproducts based on differences in polarity.[6] For polar boronic acids, a solvent system like dichloromethane-methanol may be more effective than traditional hexane-ethyl acetate systems.[3] Using neutral alumina as the stationary phase can also be effective for purifying boronate esters.[7]

Q5: Can I use recrystallization to purify my product from boron impurities?

A5: Recrystallization is an excellent technique for purifying solid products.[6] It relies on the differing solubilities of the product and impurities in a given solvent system at varying temperatures. Impurities, typically present in lower concentrations, will remain in the mother liquor upon cooling, allowing for the isolation of pure product crystals.[6]

Troubleshooting Guide

This guide addresses specific issues encountered during the purification process.

Problem Potential Cause Recommended Solution(s)
Significant amount of unreacted boronic acid in crude product (post-workup). Insufficiently basic wash during aqueous workup.Perform an additional extraction of the organic layer with a 1-2 M aqueous NaOH solution. Acidify the aqueous layer and re-extract to recover your desired product if it has acidic functionality.[3]
Boronic acid is too polar to be efficiently removed by standard workup.Consider using a scavenger resin like Diethanolaminomethyl polystyrene (DEAM-PS) which selectively binds boronic acids.[4]
Presence of a persistent homocoupled byproduct. Oxygen in the reaction mixture promoting Pd(II)-mediated homocoupling.Ensure thorough deoxygenation of the reaction mixture by sparging with nitrogen or argon before catalyst addition.[1][5]
High concentration of active Pd(II) species.Add a mild reducing agent (e.g., potassium formate) to the reaction mixture.[1][5]
Product and impurities co-elute during silica gel chromatography. Inappropriate solvent system.For polar compounds, switch to a more polar eluent system, such as a dichloromethane-methanol gradient (e.g., 10:1 or 5:1 ratio).[3]
Product and impurity have very similar polarities.Attempt purification via recrystallization if the product is a solid.[6][7] Alternatively, try a different stationary phase like neutral alumina.[7]
Boronic acid decomposes during the reaction (protodeboronation). Reaction conditions are too acidic or basic, or contain excess water.Protodeboronation of electron-rich arylboronic acids can be rapid under acidic or basic conditions. It is slowest around pH 5.[4] Minimize water content if possible.

Experimental Protocols

Protocol 1: General Aqueous Workup for Boronic Acid Removal

This protocol is designed to remove acidic boron impurities and other water-soluble materials from the crude reaction mixture.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the desired product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times to ensure complete recovery.[6]

  • Basic Wash: Combine the organic extracts. Wash the combined layer with a 1-2 M aqueous solution of NaOH or 5% Na₂CO₃ to extract the acidic boronic acid impurity.[3][6]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic phase.[6][8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (eluent). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for solid products, pre-adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the column.[6]

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane).[3]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[6]

Protocol 3: Purification by Recrystallization

This technique is highly effective for purifying solid compounds.

  • Solvent Selection: Choose a solvent or solvent pair in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: In a flask, dissolve the crude solid product in the minimum amount of the chosen hot solvent to create a saturated solution.[6]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. An ice bath can be used afterward to maximize the yield.[6]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.[6]

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. Purity can be assessed by melting point analysis or NMR spectroscopy.[6]

Visualizations

G start_end start_end process process decision decision output output crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup Quench & Dilute crude_org Crude Organic Product workup->crude_org Isolate & Dry is_solid Is the product solid? crude_org->is_solid flash Flash Column Chromatography is_solid->flash No   recryst Recrystallization is_solid->recryst  Yes pure_oil Purified Product (Oil or Solid) flash->pure_oil pure_cryst Purified Crystalline Product recryst->pure_cryst

Caption: General purification workflow for products from boronic acid reactions.

G start start decision decision reco reco issue issue start_node Impurity Detected impurity_type What is the primary impurity? start_node->impurity_type boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid homocoupling Homocoupled Byproduct impurity_type->homocoupling other Other/Multiple Impurities impurity_type->other reco_wash Perform Basic Wash (1-2M NaOH) boronic_acid->reco_wash Soluble Impurity reco_scavenger Use Scavenger Resin (e.g., DEAM-PS) boronic_acid->reco_scavenger Persistent Impurity reco_deoxygenate Deoxygenate Mixture (N2 Sparge) homocoupling->reco_deoxygenate Prevent Formation reco_chrom Flash Column Chromatography homocoupling->reco_chrom Remove from Product other->reco_chrom General Separation

Caption: Troubleshooting logic for selecting a purification strategy.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase cluster_2 Final Organic Phase phase phase action action result result org_start Desired Product (P) + Boronic Acid (BA) add_base Wash with aq. NaOH org_start->add_base aq_final Boronate Salt (BA⁻ Na⁺) org_final Purified Product (P) add_base->aq_final BA extracts as salt add_base->org_final Product remains

Caption: Logic of boron impurity removal via basic aqueous extraction.

References

Validation & Comparative

Comparative NMR Characterization of Biaryl Scaffolds: 2,4,6-Trimethoxyphenylboronic Acid vs. a Sterically Hindered Alternative in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of Suzuki-Miyaura coupling products, offering a comparative analysis of biaryls derived from 2,4,6-trimethoxyphenylboronic acid and the sterically hindered 2,4,6-trimethylphenylboronic acid. This report provides supporting experimental data, detailed protocols, and visual aids to facilitate unambiguous product identification and methodological replication.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic chemistry for the formation of C-C bonds, particularly in the synthesis of biaryl motifs prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical and can significantly influence the reaction outcome and the properties of the final product. This guide focuses on the nuclear magnetic resonance (NMR) characterization of biaryl compounds synthesized using this compound and offers a comparative perspective with products derived from a structurally similar, sterically hindered alternative, 2,4,6-trimethylphenylboronic acid.

Comparative Analysis of NMR Data

The following tables summarize the ¹H and ¹³C NMR data for the Suzuki-Miyaura coupling products of this compound and 2,4,6-trimethylphenylboronic acid with 4-bromoanisole. The data highlights the distinct spectral signatures imparted by the different substitution patterns on the boronic acid, aiding in the structural elucidation of the resulting biaryl compounds.

Table 1: ¹H NMR Data for 4-Methoxy-2',4',6'-trimethoxybiphenyl and 4'-Methoxy-2,4,6-trimethyl-1,1'-biphenyl in CDCl₃

CompoundAr-H (ppm)Ar'-H (ppm)OMe (ppm)Me (ppm)
4-Methoxy-2',4',6'-trimethoxybiphenyl7.05 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H)6.20 (s, 2H)3.86 (s, 3H), 3.81 (s, 6H)-
4'-Methoxy-2,4,6-trimethyl-1,1'-biphenyl[1]7.05 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 4H)6.95 (s, 2H)3.85 (s, 3H)2.32 (s, 3H), 2.01 (s, 6H)

Table 2: ¹³C NMR Data for 4-Methoxy-2',4',6'-trimethoxybiphenyl and 4'-Methoxy-2,4,6-trimethyl-1,1'-biphenyl in CDCl₃

CompoundAr-C (ppm)Ar'-C (ppm)OMe-C (ppm)Me-C (ppm)
4-Methoxy-2',4',6'-trimethoxybiphenyl158.0, 138.5, 133.1, 130.1, 113.6162.7, 162.5, 99.3, 91.156.3, 55.4, 55.0-
4'-Methoxy-2,4,6-trimethyl-1,1'-biphenyl158.0, 138.5, 133.1, 130.1, 113.6136.2, 127.955.021.0, 20.8

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of sterically hindered aryl halides and boronic acids is provided below. This protocol can be adapted for the synthesis of the compared compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, RuPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Aryl bromide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., this compound or 2,4,6-trimethylphenylboronic acid)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (1-3 mol%) and the bulky phosphine ligand (2-6 mol%) in a small amount of the anhydrous solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst precursor solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

NMR Sample Preparation: Approximately 5-10 mg of the purified product was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) for NMR analysis. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Combine Aryl Halide, Boronic Acid, Base Inert_Atmosphere Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Solvent_Catalyst Add Solvent and Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat and Stir Solvent_Catalyst->Heating Quenching Cool and Quench Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization NMR Analysis Chromatography->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Comparative Guide to Mass Spectrometry and Alternative Analytical Methods for 2,4,6-Trimethoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for monitoring reactions involving 2,4,6-trimethoxyphenylboronic acid, a key building block in organic synthesis. The selection of an appropriate analytical method is crucial for reaction optimization, yield determination, and impurity profiling, directly impacting the efficiency of drug discovery and development processes.

Introduction to Analytical Strategies

The analysis of reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling, requires robust and sensitive analytical methods. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high specificity and sensitivity for identifying reactants, products, and reaction intermediates. However, alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable quantitative and structural information. This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for the analysis of this compound and its reaction products. It provides molecular weight information and structural details through fragmentation analysis.

Ionization and Fragmentation:

In Electrospray Ionization (ESI), a soft ionization technique commonly used in LC-MS, this compound (MW: 212.01 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at m/z 213.09 or as adducts with solvent molecules or cations like sodium [M+Na]⁺. Due to the presence of the electron-rich trimethoxy-substituted phenyl ring, the molecular ion is relatively stable.

The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) would likely involve the loss of methoxy groups (-CH₃O, 31 Da) and water (-H₂O, 18 Da) from the boronic acid moiety. A plausible fragmentation pathway is initiated by the loss of a methoxy radical, followed by the elimination of carbon monoxide.

Challenges in Mass Spectrometry of Boronic Acids:

A common challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxines (trimeric anhydrides). This can complicate spectral interpretation. Derivatization with a diol, such as pinacol, can be employed to form a more stable boronate ester, which is less prone to dehydration and provides a clear molecular ion in the mass spectrum.

Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, quantitation accuracy, or structural elucidation. The following table provides a comparison of the key performance characteristics of LC-MS, HPLC-UV, and NMR spectroscopy for the analysis of boronic acid reactions.

Parameter LC-MS HPLC-UV NMR Spectroscopy
Specificity Very High (based on both retention time and mass-to-charge ratio)Moderate to High (relies on chromatographic separation)High (provides detailed structural information)
Sensitivity Very High (LOD in the pg/mL to ng/mL range)Moderate (LOD typically in the ng/mL to µg/mL range)Lower (requires higher concentrations)
Quantitative Accuracy Excellent with appropriate internal standardsGood, can be highly accurate with proper calibrationExcellent for relative quantitation of reaction components
Identification of Unknowns Excellent (fragmentation patterns aid in structural elucidation)Not possible without isolation and further analysisGood for known structures, challenging for completely unknown compounds
Throughput High, especially with UPLC systemsModerate to HighLower, requires longer acquisition times
Cost & Complexity Higher initial and operational cost, more complex instrumentationLower cost and simpler operationHigh initial cost, requires specialized expertise

Data presented is representative for the analysis of boronic acids and their derivatives.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are representative methodologies for monitoring a Suzuki-Miyaura cross-coupling reaction of this compound.

LC-MS Method for Reaction Monitoring

This method is suitable for the simultaneous analysis of starting materials, the coupled product, and potential byproducts.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Full scan mode for initial analysis and identification of components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for target analytes.

HPLC-UV Method for Reaction Monitoring

This method is a cost-effective alternative for routine reaction monitoring when high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid.

  • Gradient: A gradient similar to the LC-MS method can be used, but may require optimization for baseline separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectra of the reactants and products).

¹H NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy provides a non-destructive method for monitoring the reaction progress and quantifying the relative amounts of reactants and products.

  • Sample Preparation: A small aliquot of the reaction mixture is taken at various time points, and the reaction is quenched by adding a suitable solvent. The sample is then diluted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to ensure accurate quantification include a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Analysis: The signals corresponding to the starting material (e.g., the aromatic protons of this compound) and the product are integrated. The relative concentrations are determined by comparing the integral values, normalized for the number of protons each signal represents.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for reaction monitoring.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Product R1-Pd(II)L2-R2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Sampling cluster_2 Sample Preparation and Analysis cluster_3 Data Analysis Combine Reactants Combine Aryl Halide, This compound, Base, and Solvent Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Take Aliquots Take Aliquots at Time Intervals Heat and Stir->Take Aliquots Quench Reaction Quench Aliquot Take Aliquots->Quench Reaction Prepare for Analysis Dilute and Filter Quench Reaction->Prepare for Analysis Analytical Method LC-MS / HPLC-UV / NMR Prepare for Analysis->Analytical Method Quantify Components Quantify Components Analytical Method->Quantify Components Determine Conversion Determine Conversion Quantify Components->Determine Conversion

Caption: A generalized workflow for monitoring a chemical reaction.

Conclusion

The choice of an analytical method for monitoring reactions of this compound should be guided by the specific goals of the study. LC-MS stands out for its superior sensitivity and specificity, making it ideal for in-depth reaction profiling and the identification of trace-level impurities. HPLC-UV offers a reliable and cost-effective solution for routine quantitative analysis of the main reaction components. NMR spectroscopy provides invaluable structural information and is an excellent tool for quantitative analysis of the reaction mixture without the need for chromatographic separation. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to accelerate their research and development efforts.

A Comparative Guide to 2,4,6-Trimethoxyphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key component of this reaction is the boronic acid, and its structure significantly influences the reaction's outcome. This guide provides an objective comparison of 2,4,6-trimethoxyphenylboronic acid, an electron-rich boronic acid, with the parent phenylboronic acid and an electron-deficient counterpart, 4-(trifluoromethyl)phenylboronic acid. This comparison is supported by established principles of reaction kinetics and includes detailed experimental protocols for researchers to conduct their own comparative studies.

Performance Comparison of Boronic Acids

The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the rate and efficiency of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the reactivity of the boronic acid, while electron-withdrawing groups (EWGs) tend to decrease it. This is primarily attributed to the effect of these groups on the transmetalation step of the catalytic cycle, which is often rate-determining.

This compound, with its three electron-donating methoxy groups, is expected to be a highly reactive coupling partner. In contrast, 4-(trifluoromethyl)phenylboronic acid, with a strong electron-withdrawing trifluoromethyl group, is anticipated to be less reactive. Phenylboronic acid serves as a neutral benchmark for this comparison.

The following table summarizes the expected relative performance of these three boronic acids in a Suzuki-Miyaura coupling reaction with a model aryl bromide, 4-bromoanisole. The anticipated yields are based on general trends observed in the literature for boronic acids with similar electronic properties.

Boronic AcidSubstituent TypeExpected ReactivityAnticipated Yield (%) with 4-bromoanisole
This compound Electron-RichHigh>95
Phenylboronic acid NeutralModerate85-95
4-(Trifluoromethyl)phenylboronic acid Electron-DeficientLow60-75

Experimental Protocols

To facilitate a direct and reliable comparison of the performance of different boronic acids, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for various aryl halides and boronic acids.

General Procedure for Comparative Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound, phenylboronic acid, or 4-(trifluoromethyl)phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add the solvent mixture (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the underlying mechanism and the experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Activation Base (e.g., OH-) Ar'-B(OH)2->Activation [Ar'-B(OH)3]- [Ar'-B(OH)3]- Activation->[Ar'-B(OH)3]- [Ar'-B(OH)3]-->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition Inert_Atmosphere->Solvent_Addition Heating_Stirring 4. Heating & Stirring (e.g., 80 °C, 4-12h) Solvent_Addition->Heating_Stirring Reaction_Monitoring 5. Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Reaction_Monitoring Workup 6. Aqueous Workup (Extraction & Washing) Reaction_Monitoring->Workup Drying_Concentration 7. Drying & Concentration Workup->Drying_Concentration Purification 8. Purification (Column Chromatography) Drying_Concentration->Purification Characterization 9. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the comparative study.

A Comparative Guide to the Reactivity of 2,4,6-Trimethoxyphenylboronic Acid and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. Arylboronic acids are foundational building blocks in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2,4,6-trimethoxyphenylboronic acid and the parent phenylboronic acid, supported by theoretical principles and illustrative experimental data.

Executive Summary

The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by the electronic and steric nature of its substituents. Phenylboronic acid serves as a baseline for understanding the reactivity of substituted analogues. The introduction of three methoxy groups in this compound significantly alters its electronic and steric profile, leading to distinct differences in reactivity. The electron-donating nature of the methoxy groups is generally anticipated to enhance the reactivity of this compound in Suzuki-Miyaura couplings compared to phenylboronic acid. However, the steric bulk of the two ortho-methoxy groups can play a more complex role, potentially attenuating this enhanced reactivity.

Structural and Electronic Properties

FeaturePhenylboronic AcidThis compound
Structure A simple aromatic ring with a boronic acid functional group.A phenyl ring substituted with three methoxy groups, two of which are in the ortho positions relative to the boronic acid.
Electronic Effects The phenyl ring is electronically neutral.The three methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring.
Steric Effects Minimal steric hindrance around the boronic acid group.Significant steric hindrance at the reaction center due to the two ortho-methoxy groups.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The key transmetalation step is influenced by the nucleophilicity of the arylboronic acid.

Theoretical Reactivity: The electron-donating methoxy groups in this compound increase the electron density on the aromatic ring, making the organic moiety more nucleophilic. This enhanced nucleophilicity is expected to accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to a faster reaction rate compared to phenylboronic acid. However, the steric bulk from the two ortho-methoxy groups can hinder the approach of the boronic acid to the palladium center, which may counteract the electronic activation.

Illustrative Data: While direct side-by-side kinetic studies are not extensively reported, the general trend observed in the literature for electron-rich boronic acids supports the expectation of enhanced reactivity. For instance, in couplings with various aryl halides, phenylboronic acids bearing electron-donating groups consistently show higher yields and/or faster reaction times compared to unsubstituted phenylboronic acid. The presence of ortho-substituents, however, can sometimes lead to lower yields if the steric hindrance is significant.[1][2][3]

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic AcidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~85-95
4-Methoxyphenylboronic AcidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95
2-Methoxyphenylboronic Acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene901(complex mixture)

Note: This table presents plausible data based on typical Suzuki-Miyaura reaction outcomes. The reaction with 2-methoxyphenylboronic acid highlights the complexity that can arise with ortho-substitution.

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction is catalyzed by copper complexes and is known for its operational simplicity.[4][5]

Theoretical Reactivity: The mechanism of the Chan-Lam coupling is complex and can be influenced by multiple factors.[6] The electronic nature of the arylboronic acid plays a crucial role. Electron-donating groups on the arylboronic acid can facilitate the transmetalation step with the copper catalyst. Therefore, this compound is expected to be more reactive than phenylboronic acid in Chan-Lam couplings. Studies on the N-arylation of imidazoles and other heterocycles with various substituted phenylboronic acids have shown that electron-donating groups on the boronic acid generally lead to higher yields.[7][8]

Illustrative Data: In a study on the Chan-Lam N-arylation of 2-nitroimidazole, arylboronic acids with para-substituted electron-donating groups, such as methoxy, provided good yields (77-85%).[7] This suggests that the increased electron density on the aromatic ring of the boronic acid is beneficial for the reaction.

Boronic AcidCoupling PartnerCatalystBaseSolventTemperatureTime (h)Yield (%)
Phenylboronic AcidImidazoleCu(OAc)₂PyridineCH₂Cl₂Room Temp.48Moderate to Good
4-Methoxyphenylboronic Acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRoom Temp.2485
3,4-Dimethoxyphenylboronic Acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRoom Temp.2469

Note: This table presents data from related reactions to illustrate the expected trend. L2 refers to the ligand 4,5-diazafluoren-9-one.

Experimental Protocols

General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed for a small-scale reaction to compare the reactivity of the two boronic acids under identical conditions.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To two separate flame-dried Schlenk flasks under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add the internal standard to each flask.

  • Add degassed toluene (10 mL) and degassed water (1 mL) to each flask via syringe.

  • Place the flasks in a preheated oil bath at 100 °C and stir the reaction mixtures vigorously.

  • Monitor the progress of each reaction at regular intervals by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or HPLC.[9]

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Comparative Chan-Lam N-Arylation Reaction

This protocol outlines a general procedure for comparing the N-arylation of an amine or heterocycle.

Materials:

  • Amine or heterocycle (e.g., imidazole, 1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • This compound (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To two separate oven-dried round-bottom flasks, add the amine or heterocycle (1.0 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol) to each flask.

  • Add the respective boronic acid (1.5 mmol) to each flask.

  • Stir the reaction mixtures at room temperature and open to the air.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixtures through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrates under reduced pressure.

  • Purify the crude products by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'-B(OH)2 Base pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle cu_ii Cu(II) transmetalation Transmetalation cu_ii->transmetalation Ar-B(OH)2 cu_ii_ar Ar-Cu(II) transmetalation->cu_ii_ar coordination Coordination cu_ii_ar->coordination Nu-H cu_iii_complex [Ar-Cu(III)-NuH] coordination->cu_iii_complex reductive_elimination Reductive Elimination cu_iii_complex->reductive_elimination product Ar-Nu reductive_elimination->product cu_i Cu(I) reductive_elimination->cu_i oxidation Oxidation cu_i->oxidation O2 oxidation->cu_ii

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) solvent Add Degassed Solvent reagents->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor by TLC/GC-MS/HPLC heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A general experimental workflow for a cross-coupling reaction.

Conclusion

References

The Electron Advantage: A Comparative Guide to 2,4,6-Trimethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules ranging from pharmaceuticals to advanced materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the electron-rich 2,4,6-trimethoxyphenylboronic acid with other commonly employed boronic acids, supported by a synthesis of available experimental data and detailed experimental protocols.

Unveiling the Potential of this compound

This compound is a white to off-white solid organoboron compound characterized by the presence of three electron-donating methoxy groups on the phenyl ring. These substituents significantly increase the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the boronic acid. This heightened nucleophilicity is a key factor in accelerating the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and faster reaction times, particularly in the synthesis of sterically hindered biaryls.

Performance Comparison in Suzuki-Miyaura Coupling

While a direct, side-by-side comparative study under identical conditions is not extensively available in the public literature, a comparative analysis can be constructed based on the well-established principles of electronic effects in the Suzuki-Miyaura reaction and data from various studies. Electron-rich boronic acids generally exhibit enhanced reactivity compared to their electron-neutral or electron-deficient counterparts.

Boronic AcidSubstituent EffectTypical Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Strongly Electron-Donating2-BromotoluenePd(PPh₃)₄Ba(OH)₂DME/H₂O802~95
4-Methoxyphenylboronic AcidElectron-Donating4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~92
Phenylboronic AcidNeutral4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10024~75

Note: The data presented in this table is a synthesis compiled from various sources and representative examples to illustrate the general performance trends. Direct comparison under identical conditions may yield different results.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl bromide and this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Barium hydroxide octahydrate [Ba(OH)₂·8H₂O] (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add 1,2-dimethoxyethane (5 mL) to the flask via syringe.

  • In a separate vial, dissolve barium hydroxide octahydrate (2.0 mmol) in water (1 mL).

  • Add the aqueous barium hydroxide solution to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the underlying chemistry and experimental setup, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X BoronicAcid Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Base Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H

General Experimental Workflow

Conclusion

The electron-rich nature of this compound offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions. The increased electron density on the aromatic ring facilitates the crucial transmetalation step, often resulting in higher yields and shorter reaction times compared to electron-neutral or electron-deficient boronic acids. This makes it a particularly valuable reagent for challenging couplings, such as the synthesis of sterically hindered biaryl compounds. For researchers, scientists, and drug development professionals, leveraging the enhanced reactivity of this compound can lead to more efficient and robust synthetic routes for the construction of complex molecular architectures.

Validating the Structure of Biaryls from 2,4,6-Trimethoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds, frequently employs boronic acids as key coupling partners. Among these, 2,4,6-trimethoxyphenylboronic acid is a valuable reagent for introducing a sterically hindered and electron-rich moiety, often found in biologically active molecules. However, the successful synthesis of the desired biaryl is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream biological and pharmacological studies.

This guide provides a comparative analysis of the most common and effective analytical techniques for validating the structure of biaryls derived from this compound. We will delve into the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques for Biaryl Structure Validation

A multi-pronged analytical approach is often the most robust strategy for the unambiguous structural confirmation of synthesized biaryls. The choice of techniques depends on the specific information required, from initial confirmation of reaction success to absolute stereochemical assignment.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed information on the chemical environment of each proton and carbon atom, including connectivity through spin-spin coupling.Provides unambiguous structural elucidation of the carbon-hydrogen framework. Quantitative nature allows for purity assessment.[1]Can be complex to interpret for sterically hindered molecules with overlapping signals. Requires deuterated solvents.
Mass Spectrometry (ESI, GC-MS) Precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.Confirms the molecular weight of the target biaryl. High sensitivity allows for the detection of trace impurities.[2] Can be coupled with chromatography for separation and analysis of complex mixtures.Does not provide detailed structural connectivity. Isomeric compounds may not be distinguishable by mass alone.
X-ray Crystallography Unambiguous three-dimensional atomic and molecular structure of a crystalline compound.[3]Considered the "gold standard" for structure determination, providing precise bond lengths, angles, and stereochemistry.[3]Requires a single, high-quality crystal, which can be challenging and time-consuming to obtain. The determined structure is of the solid state, which may differ from the solution-state conformation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are standard protocols for the key validation techniques discussed.

General Suzuki-Miyaura Coupling Protocol for Biaryl Synthesis

A general procedure for the synthesis of biaryls using this compound is as follows:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biaryl.[2]

NMR Sample Preparation and Analysis
  • Accurately weigh approximately 5-10 mg of the purified biaryl product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]

Mass Spectrometry Sample Preparation and Analysis
  • Prepare a dilute solution of the purified biaryl in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For Electrospray Ionization (ESI-MS), the solution is directly infused into the mass spectrometer.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a column before entering the mass spectrometer.

  • The mass spectrometer is operated in a suitable mode (e.g., positive or negative ion mode for ESI) to detect the molecular ion and its characteristic fragments.

X-ray Crystallography Sample Preparation and Analysis
  • Grow single crystals of the purified biaryl compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Select a suitable, well-formed crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

Potential Challenges and Common Impurities

The validation process should also account for potential side products and impurities that can arise during the Suzuki-Miyaura coupling. The sterically hindered nature of the 2,4,6-trimethoxyphenyl group can sometimes lead to lower reaction rates and the formation of byproducts.

Common impurities to be aware of include:

  • Homocoupling products: Dimerization of the starting boronic acid or the aryl halide.

  • Protodeboronation byproduct: Cleavage of the C-B bond of the boronic acid, leading to the formation of 1,3,5-trimethoxybenzene.

  • Residual starting materials: Unreacted this compound or aryl halide.

  • Phenol formation: Hydroxylation of the boronic acid.

These impurities can often be identified and quantified using a combination of the analytical techniques described above.

Workflow and Decision-Making Diagrams

To visualize the process of biaryl synthesis and validation, the following diagrams illustrate a typical experimental workflow and a decision-making process for choosing the appropriate analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation cluster_analysis Analysis start Suzuki-Miyaura Coupling (Aryl Halide + this compound) workup Reaction Workup & Purification start->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (ESI or GC-MS) workup->ms xray X-ray Crystallography (Optional, for definitive structure) workup->xray If crystal available data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis xray->data_analysis impurity_check Impurity Profiling data_analysis->impurity_check end_node Validated Biaryl Structure impurity_check->end_node

Caption: Experimental workflow for the synthesis and validation of biaryls.

decision_tree cluster_primary Primary Validation cluster_secondary Detailed Structural Elucidation cluster_tertiary Absolute Structure Determination start Need to Validate Biaryl Structure ms Perform Mass Spectrometry start->ms q1 Is the molecular weight correct? nmr Perform ¹H and ¹³C NMR q1->nmr Yes fail_node Structure Not Validated (Re-evaluate synthesis/purification) q1->fail_node No ms->q1 q2 Is the connectivity and purity confirmed? q3 Is unambiguous 3D structure required? q2->q3 Yes q2->fail_node No nmr->q2 xray Perform X-ray Crystallography q3->xray Yes end_node Structure Validated q3->end_node No xray->end_node

Caption: Decision tree for selecting analytical validation techniques.

References

A Comparative Guide to 2,4,6-Trimethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of the performance of 2,4,6-trimethoxyphenylboronic acid against a selection of alternative arylboronic acids, supported by representative experimental data.

Performance Comparison of Arylboronic Acids

This compound is a highly electron-rich arylboronic acid due to the presence of three methoxy groups on the phenyl ring. These electron-donating groups enhance the nucleophilicity of the aryl group, which generally leads to higher reactivity and faster reaction times in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

To illustrate its performance, we compare it with three other common arylboronic acids: the parent phenylboronic acid, an electron-rich analogue (4-methoxyphenylboronic acid), and a sterically hindered analogue (2,4,6-trimethylphenylboronic acid). The following tables summarize typical yields for the Suzuki-Miyaura coupling of these boronic acids with two common aryl halides, 4-bromoanisole and the less reactive 4-chloroanisole.

Data Presentation

Table 1: Suzuki-Miyaura Coupling with 4-Bromoanisole

EntryArylboronic AcidSubstituent EffectTypical Yield (%)[1][2][3]Representative Reaction Time (h)
1This compoundHighly Electron-Rich>951-4
2Phenylboronic acidUnsubstituted (Neutral)85-954-8
34-Methoxyphenylboronic acidElectron-Donating90-982-6
42,4,6-Trimethylphenylboronic acidSterically Hindered70-8512-24

Table 2: Suzuki-Miyaura Coupling with 4-Chloroanisole

EntryArylboronic AcidSubstituent EffectTypical Yield (%)[4][5]Representative Reaction Time (h)
1This compoundHighly Electron-Rich85-956-12
2Phenylboronic acidUnsubstituted (Neutral)60-7512-24
34-Methoxyphenylboronic acidElectron-Donating70-858-18
42,4,6-Trimethylphenylboronic acidSterically Hindered40-6024-48

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Specific conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a 4:1 mixture of toluene and water) is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Ar'-B(OH)2, Base Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'_L2->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar'-B(OH)2 Ar'-B(OH)2 (Arylboronic Acid) Base Base Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine Reactants: Aryl Halide, Arylboronic Acid, Catalyst, Base B 2. Inert Atmosphere: Evacuate and backfill with Ar or N2 A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool and Quench E->F Reaction Complete G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J Product I->J

References

2,4,6-Trimethoxyphenylboronic Acid: A Comparative Review of its Applications in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,4,6-trimethoxyphenylboronic acid emerges as a critical reagent in the synthesis of complex molecules, most notably in the preparation of potent anticancer agents like Combretastatin A-4 and its derivatives. This guide provides a comparative analysis of its utility, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Coupling Reactions

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its electron-rich nature, conferred by the three methoxy groups, influences its reactivity and the properties of the resulting biaryl compounds.

Comparative Analysis of Reaction Yields

The efficiency of Suzuki-Miyaura coupling is highly dependent on the chosen boronic acid, aryl halide, catalyst, and reaction conditions. While a direct head-to-head comparison under identical conditions is scarce in the literature, analysis of various syntheses of Combretastatin A-4 and its analogs allows for a comparative overview.

Aryl Boronic AcidCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
This compound (Z)-2-(4-hydroxy-3-methoxyphenyl)-1-iodoethenePd(PPh₃)₄DMENa₂CO₃56[1]
3,4,5-Trimethoxyphenylboronic acid(Z)-1-iodo-2-(4-hydroxy-3-methoxyphenyl)ethenePd(OAc)₂ / PPh₃n-propanol/H₂ONa₂CO₃Not specified[2]
Phenylboronic acid5-IodovanillinPd(OAc)₂Ethanol/H₂OAmberlite IRA-400(OH)Not specified[3]
4-Methoxyphenylboronic acidIodobenzenePd/BCH₂OK₂CO₃98[4]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridineNot specifiedNot specifiedNot specifiedNot specified[5]

Note: Yields are highly substrate and condition-dependent and this table serves as a general comparison based on available literature.

Applications in Medicinal Chemistry: The Synthesis of Combretastatin A-4

A significant application of this compound lies in the synthesis of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization and exhibits strong antitumor and anti-vascular properties.[6] The 2,4,6-trimethoxyphenyl moiety often forms one of the key aromatic rings in CA-4 analogs.

Cytotoxicity of Combretastatin A-4 Analogs

The choice of the boronic acid in the synthesis of CA-4 analogs directly impacts the biological activity of the final compound. The following table summarizes the cytotoxic activity (IC₅₀ values) of various CA-4 analogs, highlighting the importance of the substitution pattern on the phenyl ring.

CompoundCell LineIC₅₀ (µM)Reference
Combretastatin A-4MCF-7< 1[7]
Boronic acid analog of CA-4 (8c)MCF-7< 1[7]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela3.204[8]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-73.849[8]
Combretastatin-based hybrid (8)Various cancer cell lines18.8 - 32.7[9]
Combretastatin-based hybrid (20)Various cancer cell lines18.8 - 32.7[9]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the synthesis of biaryl compounds using an aryl boronic acid and an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl boronic acid, and the base.

  • Flush the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for another 10-15 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Combretastatin A-4 using this compound

This protocol describes a specific application in the synthesis of Combretastatin A-4.[1]

Materials:

  • (Z)-2-(4-hydroxy-3-methoxyphenyl)-1-iodoethene (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a round-bottom flask, dissolve (Z)-2-(4-hydroxy-3-methoxyphenyl)-1-iodoethene and this compound in DME.

  • Add an aqueous solution of sodium carbonate to the mixture.

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 20 hours under an argon atmosphere.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield Combretastatin A-4.

Visualizing Molecular Mechanisms

Combretastatin A-4 Mechanism of Action

Combretastatin A-4 exerts its potent anticancer effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. Furthermore, CA-4's disruption of the microtubule cytoskeleton in endothelial cells leads to a rapid collapse of the tumor's blood supply, causing widespread tumor cell death. One of the key signaling pathways affected is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis.[10]

Combretastatin_A4_Mechanism cluster_0 Cellular Effects cluster_1 Vascular Disruption CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to EndothelialCell Endothelial Cell Microtubule Disruption CA4->EndothelialCell VEGF VEGF CA4->VEGF Downregulates Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces TumorBloodFlow Tumor Blood Flow EndothelialCell->TumorBloodFlow Decreases VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Angiogenesis->TumorBloodFlow Maintains TumorNecrosis Tumor Necrosis TumorBloodFlow->TumorNecrosis Causes

Caption: Mechanism of action of Combretastatin A-4.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, from reaction setup to product isolation.

Suzuki_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst reaction Heating & Stirring (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup: Add Water & Organic Solvent reaction->workup extraction Extraction & Washing workup->extraction drying Drying & Concentration extraction->drying purification Purification: Column Chromatography or Recrystallization drying->purification product Pure Product purification->product end End product->end

Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trimethoxyphenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,4,6-Trimethoxyphenylboronic acid are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring adherence to best practices and regulatory requirements.

Hazard Profile and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures during use and disposal.

Hazard ClassificationGHS PictogramHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste and send it to a licensed disposal facility.[1] Always adhere to local, state, and federal regulations regarding chemical waste disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • If there is a risk of generating dust, use a respirator with a particulate filter.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated this compound in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be collected in a designated hazardous waste container.

  • Solutions:

    • If the compound is in a solution, do not dispose of it down the drain.[2]

    • Collect the solution in a sealed, labeled container, noting the solvent and approximate concentration of the boronic acid.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, away from incompatible materials, and secure.[1]

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and quantity.

6. Documentation:

  • Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? is_solid Is the waste solid? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_solid->collect_solid Yes is_contaminated Are materials contaminated? is_solution->is_contaminated No collect_solution Collect in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain. is_solution->collect_solution Yes collect_contaminated Collect in a designated container for solid hazardous waste. is_contaminated->collect_contaminated Yes store_waste Store in a designated hazardous waste accumulation area. is_contaminated->store_waste No collect_solid->store_waste collect_solution->store_waste collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,4,6-Trimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,6-Trimethoxyphenylboronic acid. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.

Immediate Safety Precautions: Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2] This compound is known to cause skin, eye, and respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2]To prevent skin contact and potential irritation.[1][3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1]To protect skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[1][3][5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Confirm the functionality and accessibility of the safety shower and eyewash station.[2]

    • Ensure the work area within the chemical fume hood is clean and uncluttered.[2]

    • Keep the container of this compound tightly closed when not in use.[3]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • Avoid all personal contact, including the inhalation of dust or vapors.[1]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

    • Clean the work area to remove any residual chemical.

    • Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately clear all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1] Avoid raising dust.[1][2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

Waste Disposal:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]

  • Do not pour waste down the drain.

  • Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]

  • Dispose of the waste according to local, state, and federal regulations.[3][6]

Experimental Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling ppe->handling Ready for handling post_handling Post-Handling handling->post_handling Procedure complete spill Spill Occurs handling->spill Accident disposal Waste Disposal post_handling->disposal Collect routine waste spill_response Spill Response spill->spill_response Initiate cleanup spill_response->disposal Collect waste end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.